Condurango glycoside C
Description
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Properties
Molecular Formula |
C53H80O17 |
|---|---|
Molecular Weight |
989.2 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C53H80O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,27-30,33-38,40-50,54,57-59H,17-18,20-26H2,1-10H3/b19-16+/t27?,28-,29-,30-,33+,34+,35-,36-,37+,38-,40+,41+,42-,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 |
InChI Key |
IKKHGFKXLCWNTF-VSAWNDJUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Condurango Glycoside C: A Technical Guide to its Origin and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurango glycoside C, a pregnane (B1235032) glycoside of significant scientific interest, originates from the bark of the South American vine, Marsdenia cundurango. This technical guide provides an in-depth exploration of its natural source, alongside detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the compound's implication in relevant biological pathways and presents quantitative data in a structured format to facilitate research and development endeavors.
Introduction
This compound belongs to a class of pregnane glycosides collectively known as condurangin (B1171719). These compounds are the primary bioactive constituents of the dried bark of Marsdenia cundurango Reichb. fil., a plant native to the Andean regions of South America, particularly Ecuador and Peru.[1] Traditionally, the bark, referred to as Condurango cortex, has been used in folk medicine. Modern scientific inquiry has focused on the potential pharmacological activities of its isolated glycosides, including this compound.
Natural Source and Origin
The exclusive natural source of this compound is the dried bark of Marsdenia cundurango, also known by its synonym Gonolobus condurango. This climbing vine thrives in the mountainous forests of its native region. The bark contains a complex mixture of pregnane glycosides, with the total condurangin content ranging from 1% to 3% of the dried bark's weight.[1] While the exact percentage of this compound within this mixture is not extensively documented, it is recognized as one of the key glycosidic constituents.[1]
Physicochemical Properties
| Property | Value | Reference/Methodology |
| Molecular Formula | C34H46O10 (for the aglycone, Condurangogenin C) | Inferred from structural elucidation studies of Condurango glycosides. |
| Molecular Weight | 614.7 g/mol (for the aglycone) | Calculated from the molecular formula. |
| Appearance | White amorphous powder | As described for other isolated Condurango glycosides. |
| Solubility | Soluble in ether, chloroform (B151607), methanol (B129727), ethanol (B145695). More soluble in cold water than warm water. | Based on extraction solvents used in literature and general properties of glycosides.[1] |
| Spectroscopic Data (Aglycone) | 1H NMR, 13C NMR, Mass Spectrometry data available in specialized literature. | Structural elucidation studies.[2] |
Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation and characterization of pregnane glycosides from Marsdenia cundurango.
Extraction of Crude Glycosides
-
Preparation of Plant Material: Procure dried bark of Marsdenia cundurango. Grind the bark into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Alternatively, perform Soxhlet extraction with ethanol for 24-48 hours for a more exhaustive extraction.
-
A third method involves sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ether or chloroform to extract the glycosides.[3]
-
-
Concentration: Filter the ethanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Isolation and Purification of this compound
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in water and perform liquid-liquid partitioning with diethyl ether or chloroform. The glycosides will preferentially partition into the organic layer.
-
Separate the organic layer and concentrate it to yield a glycoside-rich fraction.
-
-
Column Chromatography:
-
Subject the glycoside-rich fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 9:1 v/v) mobile phase and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing compounds with similar TLC profiles to this compound.
-
Perform preparative reverse-phase HPLC on a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to achieve fine separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Structural Characterization
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties, by performing 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.
Signaling Pathway
Condurango glycosides have been reported to induce apoptosis in cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the p53 signaling pathway.[4][5] The diagram below outlines this proposed pathway.
Conclusion
This compound, a pregnane glycoside sourced from the bark of Marsdenia cundurango, represents a compound of interest for further pharmacological investigation. This guide provides a comprehensive overview of its origin and outlines detailed methodologies for its isolation and characterization, intended to support and facilitate future research in drug discovery and development. The provided diagrams offer a visual representation of the experimental workflow and its potential mechanism of action, serving as a valuable resource for the scientific community.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Isolation of Condurango Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurango glycosides, a class of pregnane (B1235032) glycosides isolated from the bark of the South American vine Marsdenia cundurango, have garnered significant scientific interest due to their potential therapeutic properties, particularly in oncology. This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of these complex natural products. It details the evolution of experimental protocols, from early phytochemical investigations to modern chromatographic techniques. Furthermore, this guide summarizes the current understanding of the mechanism of action of Condurango glycosides, focusing on the well-documented ROS-mediated p53 signaling pathway that leads to apoptosis in cancer cells. Quantitative data on the biological activity of these compounds are presented in a structured format, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
A Historical Perspective on the Discovery of Condurango Glycosides
The journey of discovering and understanding Condurango glycosides spans over a century, marked by the contributions of several key scientific groups who meticulously unraveled the complex chemistry of these natural products.
Early Phytochemical Investigations
The initial explorations into the chemical constituents of Marsdenia cundurango bark date back to the mid-20th century. Pioneering work by researchers such as Tschesche and his colleagues in the 1960s laid the fundamental groundwork for the field. Their extensive studies, published in journals like Tetrahedron, were among the first to systematically investigate the glycosidic components of Condurango bark[1][2].
Elucidation of Core Structures
The late 1960s and 1970s saw significant progress in the structural elucidation of the primary Condurango glycosides. A landmark paper by Tschesche et al. in 1968 detailed the structures of kondurangoglycosides A, A1, C, and C1[1][2]. Concurrently, the work of Hayashi and Mitsuhashi, published in the Chemical and Pharmaceutical Bulletin in 1968, further contributed to the characterization of the components of "Cortex Condurango"[3]. Later, in 1975, Pailer and his team's research in Monatshefte für Chemie expanded the knowledge base of these intricate molecules. These seminal studies established the foundational understanding of the steroidal aglycone core and the associated sugar moieties that define this class of compounds.
Isolation and Purification Methodologies
The isolation of Condurango glycosides from the bark of Marsdenia cundurango is a multi-step process that has been refined over the years, moving from classical extraction techniques to advanced chromatographic methods.
Extraction of Crude Glycosides
The general workflow for obtaining a crude extract of Condurango glycosides is outlined below. The process typically begins with the dried and powdered bark of the plant.
Purification of Condurango Glycosides
The purification of individual glycosides from the crude extract necessitates the use of chromatographic techniques. Modern protocols often employ a combination of normal-phase and reversed-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.
A representative purification protocol is detailed in the following table, based on methodologies described in patent literature[4].
| Step | Technique | Stationary Phase | Mobile Phase | Purpose |
| 1 | Normal-Phase HPLC | Silica Gel | n-hexane/chloroform/methanol (e.g., 7:2:1 v/v) | Initial fractionation of the crude extract |
| 2 | Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients | Separation of individual glycosides based on polarity |
| 3 | Further Purification (Optional) | Repetition of Normal or Reversed-Phase HPLC | Isocratic or gradient elution | To achieve high purity of the target glycoside |
Biological Activity and Mechanism of Action
Condurango glycosides have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated p53 signaling pathway[5][6][7].
ROS-Mediated p53 Signaling Pathway
The proposed signaling cascade initiated by Condurango glycosides is depicted in the diagram below.
This pathway highlights the key events, starting from the increase in intracellular ROS, leading to DNA damage and subsequent activation of the tumor suppressor protein p53. Activated p53 then upregulates the pro-apoptotic protein Bax, which in turn leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-3, culminating in programmed cell death or apoptosis[5][6].
Quantitative Data on Biological Activity
The cytotoxic potential of Condurango glycosides and their extracts has been quantified in various studies. The following table summarizes some of the reported half-maximal inhibitory concentration (IC50) values.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Reference |
| Condurango Glycoside-Rich Components (CGS) | NSCLC (Non-Small Cell Lung Cancer) | 0.22 µg/µl | 24 hours | [7][8] |
| Ethanolic Extract of M. condurango | H522 (NSCLC) | ~0.25 µg/µl | 48 hours | [9] |
| Ethanolic Extract of M. condurango | A549 (NSCLC) | Not specified, but cytotoxic | 48 hours | [9] |
Experimental Protocols
This section provides a more detailed look into the experimental procedures for the extraction and analysis of Condurango glycosides.
Protocol for Crude Extraction
-
Maceration: The dried and powdered bark of Marsdenia cundurango is macerated with a suitable solvent, such as 70% ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation[10].
-
Filtration and Concentration: The mixture is then filtered, and the filtrate is concentrated under reduced pressure at a temperature below 50°C to yield the crude extract[4].
-
Solvent Partitioning (Optional): The crude extract can be further partitioned with immiscible solvents (e.g., n-hexane and chloroform) to separate compounds based on their polarity[4].
Protocol for HPLC Analysis
The following provides an example of HPLC conditions that can be adapted for the analysis of Condurango glycosides:
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, PDA or MS detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water (often with a modifier like formic or phosphoric acid) |
| Elution | Isocratic or gradient elution, depending on the complexity of the sample |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
| Detection | UV (e.g., 210-280 nm) or Mass Spectrometry (for structural information) |
Conclusion
The discovery and isolation of Condurango glycosides represent a significant chapter in the field of natural product chemistry. From the foundational work of pioneers like Tschesche, Mitsuhashi, and Pailer to the application of modern analytical techniques, our understanding of these complex molecules has grown substantially. The elucidation of their pro-apoptotic mechanism of action via the ROS-mediated p53 pathway has opened up new avenues for cancer research and drug development. This technical guide serves as a consolidated resource for scientists, providing the historical context, experimental methodologies, and mechanistic insights necessary to advance the study of these promising therapeutic agents. Further research is warranted to fully characterize the diverse array of Condurango glycosides and to explore their full therapeutic potential.
References
- 1. Condurango glycoside C 11051-92-6 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 4. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
A Comprehensive Technical Guide to Condurango Glycoside C: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Condurango glycoside C, a pregnane (B1235032) glycoside isolated from the bark of Marsdenia cundurango (also known as Marsdenia eunduranog). While specific research on this compound is limited, this document compiles its known chemical properties and extrapolates its potential biological activities and mechanisms of action based on extensive studies of closely related compounds, such as Condurango glycoside A and glycoside-rich extracts from the same plant source.
Chemical Structure and Physicochemical Properties
This compound is a complex steroidal glycoside. Its core structure is a pregnane-type aglycone to which a chain of sugar moieties is attached. The definitive structure was first reported by Tschesche et al. in 1968.
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other specific data such as melting point and solubility are not widely reported in publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₀O₁₇ | N/A |
| Molecular Weight | 989.19 g/mol | N/A |
| CAS Number | 11051-92-6 | N/A |
| Natural Source | Bark of Marsdenia cundurango | N/A |
| SMILES String | C[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O--INVALID-LINK--O--INVALID-LINK--C(CCC6C5--INVALID-LINK--=O)--INVALID-LINK--=O)[C@@]8(C)[C@]6(O)CC[C@@H]8--INVALID-LINK--O)C4)C[C@@H]3OC)C[C@@H]2OC">C@HO1 | N/A |
| Appearance | White amorphous powder (presumed) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Not reported | N/A |
| Optical Rotation | Not reported | N/A |
Biological Activity and Mechanism of Action
Direct experimental studies on the biological activity of this compound are not extensively documented in the available scientific literature. However, research on the crude extracts of Marsdenia cundurango, its glycoside-rich components (CGS), and the closely related Condurango glycoside A (CGA) has revealed significant anti-cancer properties.[1][2] These compounds have been shown to induce DNA damage, cell cycle arrest, and apoptosis in various cancer cell lines.[1] It is hypothesized that this compound exerts its effects through a similar molecular pathway.
The proposed mechanism of action, based on studies of related Condurango glycosides, is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[3][4]
Key Events in the Proposed Signaling Pathway:
-
ROS Generation: The glycoside induces oxidative stress within the cancer cells, leading to a significant increase in intracellular ROS levels.[3]
-
DNA Damage and p53 Activation: Elevated ROS causes damage to the cellular DNA. This damage triggers the upregulation of the tumor suppressor protein p53.[3]
-
Mitochondrial Pathway Activation: Activated p53 modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential (MMP).[3][5]
-
Cytochrome c Release: The change in MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[5]
-
Caspase Cascade Activation: Cytosolic cytochrome c activates a cascade of caspase enzymes, culminating in the activation of caspase-3, the primary executioner caspase.[5][6]
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.[6]
-
Cell Cycle Arrest: The compound also induces cell cycle arrest, primarily at the G0/G1 phase, preventing cancer cell proliferation.[3][4]
Caption: Proposed ROS-mediated apoptotic pathway for this compound.
Experimental Protocols
Protocol for Isolation and Purification of this compound
This protocol describes a multi-step process for the extraction, fractionation, and purification of this compound from the bark of Marsdenia cundurango.
Caption: General workflow for the isolation of this compound.
Methodology Details:
-
Preparation of Plant Material: The dried bark of Marsdenia cundurango is ground into a coarse powder to increase the surface area for solvent extraction.
-
Extraction: The powdered bark is extracted with methanol, typically using a Soxhlet apparatus or by maceration at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extracts are combined, filtered to remove solid plant debris, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides, being polar, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of chloroform (B151607) and methanol with increasing methanol concentration, is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column. An isocratic or gradient mobile phase of acetonitrile (B52724) and water is typically employed.
-
Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anti-cancer activity of the isolated this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology Details:
-
Cell Culture: A human cancer cell line (e.g., HeLa for cervical cancer or H460 for lung cancer) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[5]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from µg/mL to ng/mL). A vehicle control (e.g., DMSO) and an untreated control are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined from the dose-response curve.
Conclusion and Future Directions
This compound is a structurally defined natural product from Marsdenia cundurango. While its specific biological functions have yet to be fully elucidated, the potent anti-cancer activities of other glycosides from the same plant provide a strong rationale for further investigation. The proposed ROS-mediated apoptotic pathway offers a clear hypothesis to be tested. Future research should focus on the specific isolation of this compound in sufficient quantities for comprehensive biological evaluation. In vitro studies on various cancer cell lines are needed to confirm its cytotoxicity and elucidate its precise mechanism of action, followed by in vivo studies in animal models to assess its therapeutic potential and safety profile. Such research could validate this compound as a promising candidate for drug development in oncology.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability and Pharmacokinetics of Condurango Glycoside C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of Condurango glycoside C is not currently available in published scientific literature. This guide provides a comprehensive framework of recommended experimental protocols and theoretical considerations based on the analysis of related compounds, specifically pregnane (B1235032) and steroidal glycosides, to enable researchers to design and execute studies to elucidate the pharmacokinetic profile of this compound.
Introduction
This compound is a pregnane glycoside isolated from the bark of Marsdenia cundurango.[1][2] While extracts of Marsdenia cundurango and its glycoside-rich components have been investigated for their potential anti-cancer properties in vitro and in vivo, a critical gap exists in our understanding of the absorption, distribution, metabolism, and excretion (ADME) of individual glycosides like this compound.[3][4][5] A thorough characterization of its bioavailability and pharmacokinetics is imperative for any future preclinical and clinical development. This technical guide outlines the essential experimental workflows and methodologies required to bridge this knowledge gap.
Predicted Physicochemical and ADME Properties
While experimental data is lacking, in silico predictions can provide initial guidance for study design. It is anticipated that as a glycoside, this compound may exhibit poor to moderate oral bioavailability due to factors such as low membrane permeability and potential for enzymatic hydrolysis in the gastrointestinal tract.
Experimental Protocols
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The primary objective is to accurately and precisely quantify this compound in biological matrices (e.g., plasma, urine, feces, and tissue homogenates).
Methodology:
-
Selection of Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique due to its high sensitivity and selectivity.[6][7]
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method suitable for initial screening.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to protein precipitation.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for pre-concentration of the analyte, leading to higher sensitivity.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point for the separation of steroidal glycosides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor-to-product ion transitions specific to this compound and an internal standard must be identified and optimized.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
In Vitro Permeability Assays
These assays provide an initial assessment of the potential for oral absorption of this compound.
3.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay predicts passive diffusion across the gastrointestinal tract.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A solution of this compound is added to the donor compartment (apical side).
-
The receiver compartment (basolateral side) contains a buffer solution.
-
After an incubation period, the concentration of the compound in both compartments is measured using the validated bioanalytical method.
-
The permeability coefficient (Pe) is calculated.
3.2.2. Caco-2 Cell Monolayer Assay
This assay uses human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive and active transport.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to determine the A-to-B permeability.
-
For assessing active efflux, the compound is added to the basolateral side, and samples are taken from the apical side to determine the B-to-A permeability.
-
The apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)) are calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8][9]
In Vivo Pharmacokinetic Studies
Animal studies are essential for determining the complete pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Rodents (e.g., Sprague-Dawley rats or CD-1 mice) are commonly used for initial pharmacokinetic studies.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered to determine the parameters independent of absorption (e.g., clearance, volume of distribution, and elimination half-life).
-
Oral (PO) Administration: A single dose is administered via oral gavage to determine oral bioavailability and absorption kinetics.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of this compound in plasma samples is quantified using the validated bioanalytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Permeability of this compound
| Assay | Parameter | Value | Interpretation |
| PAMPA | Pe (x 10⁻⁶ cm/s) | High/Moderate/Low | |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | High/Moderate/Low | |
| Papp (B-A) (x 10⁻⁶ cm/s) | |||
| Efflux Ratio | Substrate for Efflux? |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Dose: X mg/kg)
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | - | |
| Tmax (h) | - | |
| AUC₀-t (ngh/mL) | ||
| AUC₀-inf (ngh/mL) | ||
| t₁/₂ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | - |
Visualization of Workflows and Pathways
Experimental Workflow for Pharmacokinetic Characterization
Caption: Workflow for the pharmacokinetic characterization of this compound.
Potential Metabolic Pathway of Pregnane Glycosides
Based on the metabolism of other steroidal glycosides, a potential metabolic pathway for this compound could involve hydrolysis of the sugar moieties followed by phase I and phase II metabolism of the aglycone.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The lack of pharmacokinetic data for this compound is a significant barrier to its development as a potential therapeutic agent. The experimental framework outlined in this technical guide provides a clear and comprehensive roadmap for researchers to systematically investigate its bioavailability and pharmacokinetic profile. The successful execution of these studies will generate crucial data to inform future preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metabolism of tomato steroidal glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzymatic biosynthesis of acylated steroidal glycosides and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of alkylglycosides as permeability enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. nuvisan.com [nuvisan.com]
The Anticancer Mechanism of Condurango Glycoside C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurango glycosides, particularly Condurango glycoside C, are pregnane (B1235032) derivatives isolated from the bark of Marsdenia condurango. Emerging preclinical research indicates their potential as anticancer agents. This technical guide synthesizes the current understanding of the mechanism of action of this compound in cancer cells. The primary modes of action identified are the induction of apoptosis, cell cycle arrest, and cellular differentiation. These effects are largely attributed to the generation of reactive oxygen species (ROS) and the subsequent activation of the p53 signaling pathway. While much of the detailed mechanistic data has been generated from studies on Condurango glycoside-rich extracts or the closely related Condurango glycoside A, this document consolidates the available information to provide a comprehensive overview of the likely mechanisms of this compound.
Introduction
Marsdenia condurango, a vine native to South America, has a history of use in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical analysis has identified a class of pregnane glycosides, known as condurango glycosides, as the primary bioactive constituents. Among these, this compound has been highlighted for its potent biological activities. This guide provides an in-depth look at the molecular mechanisms through which this compound is believed to exert its anticancer effects, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Anticancer Mechanisms
The anticancer activity of this compound and related compounds appears to be multifactorial, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and promoting the differentiation of cancer cells into non-malignant cell types.
Induction of Apoptosis
A central mechanism of action for Condurango glycosides is the induction of apoptosis in cancer cells. This process is primarily mediated by the generation of intracellular Reactive Oxygen Species (ROS).
ROS-Mediated Apoptotic Pathway:
-
ROS Generation: Treatment with Condurango glycosides leads to an increase in intracellular ROS levels.[2]
-
DNA Damage: The elevated ROS causes oxidative stress, leading to DNA damage.[1][2]
-
p53 Upregulation: DNA damage triggers the upregulation of the tumor suppressor protein p53.[2]
-
Mitochondrial Pathway Activation: Activated p53 promotes the expression of pro-apoptotic proteins like Bax, which in turn disrupts the mitochondrial membrane potential and facilitates the release of cytochrome c into the cytoplasm.[2]
-
Caspase Cascade Activation: Cytochrome c release initiates a cascade of executioner caspases, notably caspase-3, which orchestrates the dismantling of the cell.[2][3]
Cell Cycle Arrest
Condurango glycosides have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[1][2] This prevents the cells from entering the S phase, the stage of DNA synthesis, effectively stopping their division. The arrest is often associated with the modulation of cell cycle regulatory proteins, such as an upregulation of p21 (a cyclin-dependent kinase inhibitor) and a decrease in the levels of cyclin D1-CDK complexes.[2]
Induction of Cellular Differentiation
A notable characteristic of Condurango glycosides A and C is their potent ability to induce differentiation in certain cancer cell lines. In a study on murine myeloid leukemia (M1) cells, both glycosides were found to be the most powerful differentiation inducers among the tested compounds, causing the M1 cells to differentiate into phagocytic cells within 24 hours of treatment. This suggests a therapeutic potential in malignancies where differentiation therapy is a viable strategy.
Quantitative Data
While specific quantitative data for this compound is limited in the currently available literature, studies on Condurango glycoside-rich extracts and related compounds provide valuable insights into its potential potency.
| Compound/Extract | Cell Line | Assay | Endpoint | Value | Citation |
| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | MTT Assay | IC50 (24h) | 0.22 µg/µl | [3] |
| Condurangogenin A (Aglycone) | H460 (Non-small cell lung cancer) | MTT Assay | IC50 (24h) | 32 µg/ml | [2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound-induced anticancer effects.
General Experimental Workflow for Assessing Anticancer Activity
Caption: A typical workflow for evaluating the in vitro anticancer effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of Condurango glycosides. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content can be quantified by flow cytometry, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
ROS Detection Assay
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Loading with DCFH-DA: Wash the cells with serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~485/535 nm).
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for examining the modulation of key proteins in the apoptotic and cell cycle pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p21, cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anticancer properties, primarily through the induction of ROS-mediated apoptosis, cell cycle arrest, and cellular differentiation. The p53 signaling pathway appears to be a critical mediator of these effects. However, there is a clear need for further research to delineate the specific molecular targets and signaling pathways of pure this compound. Future studies should focus on:
-
Determining the IC50 values of purified this compound in a broad range of cancer cell lines.
-
Conducting detailed quantitative proteomics and transcriptomics to identify the full spectrum of molecular changes induced by this compound.
-
Elucidating the precise mechanisms of its differentiation-inducing effects.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.
Such research will be instrumental in validating this compound as a potential candidate for novel cancer therapeutic development.
References
- 1. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis Signaling Pathway Induced by Condurango Glycosides
Disclaimer: This technical guide details the apoptotic signaling pathways induced by Condurango glycosides. It is important to note that the majority of published research has focused on Condurango Glycoside A (CGA) and Condurango glycoside-rich components (CGS). As such, the information presented herein is largely based on studies of these components. While Condurango Glycoside C is a known constituent of Marsdenia condurango, specific data detailing its unique apoptosis-inducing signaling pathway is limited in the current scientific literature. The pathways described below are therefore presented as a comprehensive overview of the mechanisms attributed to the primary studied glycosides from this plant.
Executive Summary
Condurango glycosides, particularly Condurango Glycoside A (CGA), have demonstrated significant potential in inducing apoptosis in various cancer cell lines. The primary mechanism of action involves the generation of Reactive Oxygen Species (ROS), leading to DNA damage and the activation of the intrinsic, mitochondria-dependent apoptotic pathway. This process is characterized by the upregulation of the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of the caspase cascade. This document provides a detailed overview of this signaling pathway, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the molecular interactions.
Core Signaling Pathway: ROS-Mediated Intrinsic Apoptosis
The induction of apoptosis by Condurango glycosides is a multi-step process initiated by intracellular oxidative stress. This pathway is central to the cytotoxic effects observed in cancer cells.
Initiation by Reactive Oxygen Species (ROS) Generation
Treatment of cancer cells with Condurango glycosides leads to a significant increase in intracellular ROS levels. This oxidative stress is a critical upstream event that triggers a cascade of downstream apoptotic signals. The generation of ROS is thought to be a primary mechanism contributing to the compound's effects.
DNA Damage and p53 Upregulation
The elevated ROS levels induce significant DNA damage, a key factor in the cellular activity of these glycosides. This damage includes both widespread fragmentation and single-strand breaks (nicks). In response to this genotoxic stress, the tumor suppressor protein p53 is upregulated. The activation of p53 signaling is a crucial step that pushes the cell towards apoptosis.
Mitochondrial Pathway Activation
The p53 protein plays a pivotal role in activating the mitochondrial or intrinsic pathway of apoptosis. This is achieved through the transcriptional regulation of pro-apoptotic proteins, most notably from the Bcl-2 family.
-
Bax/Bcl-2 Regulation: Condurango glycoside treatment leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. This shift in balance is a critical determinant for the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Membrane Potential (MMP) Depolarization: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.
-
Caspase-3 Activation: Active caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
The following diagram illustrates the described signaling pathway.
Caption: this compound Induced Apoptosis Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Condurango glycoside-rich components (CGS) and their effects on non-small cell lung cancer (NSCLC) cells.
Table 1: Cytotoxicity of Condurango Glycoside-Rich Components (CGS) on NSCLC Cells
| Cell Line | Treatment | Incubation Time (h) | IC50 Value (µg/µl) |
|---|
| H460 | CGS | 24 | 0.22 |
Data extracted from a study on Condurango glycoside-rich components in NSCLC cells.[1]
Table 2: Effect of CGS on Apoptotic Gene Expression
| Gene | Regulation |
|---|---|
| Bax | Upregulated |
| Bcl-2 | Downregulated |
| Caspase-3 | Activated |
Qualitative summary of gene expression changes post-CGS treatment.[1][2][3]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the apoptotic pathway of Condurango glycosides.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Condurango glycosides on cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., H460) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Condurango glycoside solution for specified time intervals (e.g., 24, 48 hours).
-
Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the intracellular generation of ROS.
-
Procedure:
-
Treat cells with Condurango glycosides for various time points (e.g., 2, 6, 12, 18, 24 hours).
-
Incubate the cells with 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) for 30 minutes at 37°C in the dark.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation at 485 nm and emission at 530 nm.
-
Western Blot Analysis
-
Objective: To determine the expression levels of key apoptotic proteins.
-
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 50 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using software like ImageJ.[3]
-
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: Experimental Workflow for this compound Analysis.
Conclusion
The available evidence strongly suggests that Condurango glycosides, exemplified by the well-studied Condurango Glycoside A, induce apoptosis in cancer cells primarily through the generation of ROS and subsequent activation of the p53-mediated mitochondrial pathway. This leads to a cascade of events including DNA damage, modulation of Bcl-2 family proteins, mitochondrial dysfunction, and caspase activation, ultimately resulting in programmed cell death. While the specific role and potency of this compound in this pathway require further dedicated investigation, the overarching mechanism provides a solid framework for its potential as an anti-cancer agent. Future research should focus on isolating and characterizing the apoptotic activity of individual Condurango glycosides to better understand their therapeutic potential.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Reactive Oxygen Species Generation in the Anticancer Activity of Condurango Glycoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurango glycoside C, a natural compound derived from the plant Marsdenia condurango, has demonstrated significant anticancer properties. A growing body of evidence indicates that its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS) within cancer cells. This technical guide provides an in-depth analysis of the pivotal role of ROS in mediating the therapeutic effects of this compound, focusing on the induced signaling pathways that lead to apoptosis. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes to support further research and drug development in this area.
Introduction
The quest for novel anticancer agents with high efficacy and minimal side effects is a continuous endeavor in oncological research. Natural products have historically been a rich source of such therapeutic leads. This compound, also referred to as Condurango glycoside A in some literature, has emerged as a promising candidate due to its ability to selectively induce cell death in various cancer cell lines.[1][2] Central to its anticancer activity is the induction of oxidative stress through the generation of ROS.[3] This guide elucidates the molecular cascade initiated by this compound-induced ROS, leading to the activation of apoptotic pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound (CGC) on cancer cells.
Table 1: Cytotoxicity of this compound (CGC)
| Cell Line | Compound | Incubation Time (h) | IC50 Dose | Reference |
| H460 (NSCLC) | Condurangogenin A (ConA) | 24 | 32 µg/ml | [4] |
| HeLa (Cervical Cancer) | Condurango Extract (CE) | Not Specified | 75 µg/mL | [3] |
| H460 (NSCLC) | Condurango 6C | 24 | Not specified, used IC50 dose | [5] |
| H460 (NSCLC) | Condurango 30C | 24 | Not specified, used IC50 dose | [5] |
Note: NSCLC stands for Non-Small-Cell Lung Cancer. Condurangogenin A is an active ingredient of Condurango glycosides. Condurango 6C and 30C are homeopathic dilutions.
Table 2: Effect of this compound on Apoptosis and Related Markers
| Cell Line | Treatment | Parameter | Observation | Reference |
| HeLa | Condurango glycoside A (CGA) | Apoptotic Cells | Increased number of cells undergoing apoptosis | [2] |
| HeLa | Condurango glycoside A (CGA) | Cell Cycle | Arrest at G0/G1 stage | [2] |
| H460 | Condurango 6C & 30C | Apoptotic Cells | Increased number of TUNEL-positive nuclei | [5] |
| H460 | Condurango 6C & 30C | Cell Cycle | Arrest at subG0/G1 | [5] |
Signaling Pathways and Molecular Mechanisms
The primary mechanism by which this compound exerts its anticancer effects is through the generation of intracellular ROS. This increase in oxidative stress triggers a cascade of signaling events culminating in programmed cell death, or apoptosis.
ROS-Dependent p53 Signaling Pathway
This compound treatment leads to a significant increase in intracellular ROS levels.[2] This surge in ROS acts as a critical signaling molecule, leading to the upregulation of the tumor suppressor protein p53.[2] The activation of p53 is a crucial checkpoint in the cell's response to stress and DNA damage.[2]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the p53-Dependent Apoptotic Machinery Activated by Condurango Glycoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of Condurango glycoside C (CGC), with a specific focus on its p53-dependent signaling cascade. The information presented herein is a synthesis of findings from multiple preclinical studies, aimed at providing a comprehensive resource for researchers in oncology and natural product-based drug discovery.
Core Mechanism of Action: An Overview
This compound, a natural compound extracted from the bark of Marsdenia condurango, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A central mechanism of its action involves the activation of the tumor suppressor protein p53. The apoptotic cascade initiated by CGC is characterized by the generation of reactive oxygen species (ROS), subsequent DNA damage, cell cycle arrest, and the activation of the intrinsic mitochondrial-mediated apoptotic pathway.
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic efficacy of Condurango glycosides has been quantified across several studies. The following tables summarize the key findings, providing a comparative overview of its potency and effects on crucial apoptotic markers.
Table 1: Cytotoxicity of Condurango Glycosides in Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 Value | Reference |
| H460 (NSCLC) | Condurango glycoside-rich components (CGS) | 24 | 0.22 µg/µl | [1] |
| H460 (NSCLC) | Condurangogenin A (ConA) | 24 | 32 µg/ml | [2] |
| HeLa (Cervical) | Condurango-glycoside-A (CGA) | Not Specified | Not Specified | [3][4] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Modulation of Key Apoptotic Regulators by Condurango Glycosides in H460 Cells
| Treatment | Target Protein | Method | Time Point (h) | Observation | Reference |
| Condurango 6C & 30C | Bax | RT-PCR, Western Blot, ELISA | 18 | Upregulation | [5][6] |
| Condurango 6C & 30C | Bcl-2 | RT-PCR, Western Blot, ELISA | 18 | Downregulation | [5][6] |
| Condurango 6C & 30C | Bax/Bcl-2 Ratio | - | 18 | Increased | [5][6] |
| Condurango 6C & 30C | Cytochrome c | RT-PCR, Western Blot | 24 | Upregulation/Release | [5] |
| Condurango 6C & 30C | Caspase-3 | RT-PCR, Western Blot, ELISA | 48 | Upregulation and Cleavage | [5] |
| Condurango 6C & 30C | PARP | Western Blot | 48 | Cleavage (89kDa fragment) | [5] |
Table 3: Cell Cycle Analysis in H460 Cells Treated with Condurango Glycosides
| Treatment | Cell Cycle Phase | Observation | Reference |
| Condurango 6C & 30C | SubG0/G1 | Increased cell population | [5][7] |
| Condurangogenin A (ConA) | G0/G1 | Arrest at early time points (2-12h) | [2] |
| Condurangogenin A (ConA) | SubG0/G1 | Increased at later time points (18-24h) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling events and a typical experimental workflow for investigating the effects of this compound.
Caption: p53-dependent apoptotic pathway induced by this compound.
Caption: General experimental workflow for studying CGC-induced apoptosis.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature and represent a standard approach for investigating the effects of this compound.
Cell Culture and Drug Preparation
-
Cell Lines: Human non-small cell lung cancer (H460) or human cervical cancer (HeLa) cells are commonly used.
-
Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and diluted to the desired final concentrations in the culture medium. A vehicle control (solvent alone) should be included in all experiments.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
DAPI Staining for Nuclear Morphology
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) for 5 minutes in the dark.
-
Mount the coverslips on glass slides with an anti-fade mounting medium.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Western Blot Analysis
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
Perform PCR amplification of the target genes (e.g., TP53, BAX, BCL2, CASP3) and a housekeeping gene (e.g., GAPDH) using specific primers.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Quantify the band intensities to determine the relative gene expression levels. For more precise quantification, quantitative real-time PCR (qRT-PCR) is recommended.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent inducer of p53-dependent apoptosis in cancer cells. The mechanism is multifaceted, involving ROS-mediated DNA damage and the subsequent activation of the intrinsic apoptotic pathway. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this natural compound.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound that initiate ROS production.
-
Validating these findings in a broader range of cancer cell lines and in vivo animal models.
-
Investigating potential synergistic effects with conventional chemotherapeutic agents.
-
Exploring the bioavailability and pharmacokinetic properties of this compound to facilitate its translation into a clinical setting.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Anticancer Potential of Marsdenia condurango: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenia condurango, a woody vine native to the Andes mountains in South America, has a long history in traditional medicine, where it has been primarily used for digestive ailments. Early interest in its potential as a cancer treatment emerged in the late 19th century. This guide provides a technical overview of the early and foundational preclinical research into the anticancer properties of Marsdenia condurango, focusing on its mechanisms of action, the active compounds involved, and the experimental evidence supporting its cytotoxic and apoptotic effects on various cancer cell lines.
The primary anticancer activities attributed to Marsdenia condurango extracts and its isolated constituents, such as condurangogenins and cundurango glycosides, are the induction of DNA damage, cell cycle arrest, and apoptosis. Research has demonstrated that these effects are often mediated through the generation of reactive oxygen species (ROS) and the activation of key signaling pathways, including the p53 and caspase-3 dependent pathways.
Data Presentation: Cytotoxicity and Apoptotic Induction
The following tables summarize the quantitative data from key in-vitro studies on the cytotoxic effects of Marsdenia condurango extracts.
Table 1: IC50 Values of Ethanolic Marsdenia condurango Extract on Cancer Cell Lines
| Cell Line | Cancer Type | Extract Component | IC50 Value (µg/mL) | Treatment Duration | Study |
| HeLa | Cervical Cancer | Ethanolic Extract | 477 | 72 hours | Maqbool et al., 2021 |
| HepG2 | Liver Cancer | Ethanolic Extract | 459 | 72 hours | Maqbool et al., 2021 |
| HeLa | Cervical Cancer | Combined with Barbadensis miller (1:1) | 49.90 | 72 hours | Maqbool et al., 2021 |
| HepG2 | Liver Cancer | Combined with Barbadensis miller (1:1) | 53 | 72 hours | Maqbool et al., 2021 |
Table 2: Effective Doses of Ethanolic Marsdenia condurango Extract in NSCLC Cell Lines
| Cell Line | Cancer Type | Extract Component | Effective Dose (IC50) | Treatment Duration | Study |
| A549 | Non-Small Cell Lung Cancer | Ethanolic Extract | 0.35 µg/µL | 48 hours | Sikdar et al., 2013 |
| H522 | Non-Small Cell Lung Cancer | Ethanolic Extract | 0.25 µg/µL | 48 hours | Sikdar et al., 2013 |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on Marsdenia condurango's anticancer potential.
Preparation of Ethanolic Extract
The ethanolic extract of Marsdenia condurango is a common preparation used in in-vitro studies.
-
Source Material: Dried bark of Marsdenia condurango.
-
Extraction Solvent: Ethanol is typically used.
-
Procedure: While specific ratios may vary, a general procedure involves macerating the powdered bark in ethanol, followed by filtration and concentration of the extract, often under reduced pressure. The final extract is then typically dissolved in a suitable solvent, such as DMSO, for cell culture experiments.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, A549, H522) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the Marsdenia condurango extract or its isolated components. Control wells receive the vehicle (e.g., DMSO) or are left untreated.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Cells are treated with the Marsdenia condurango extract for a defined period.
-
Embedding in Agarose (B213101): The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the cells are visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Apoptosis Detection
Multiple methods are employed to detect apoptosis induced by Marsdenia condurango.
-
Fluorescence Microscopy with DNA-binding Dyes:
-
DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33258: These dyes stain the nucleus. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained, smaller bodies under a fluorescence microscope.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method distinguishes between viable, apoptotic, and necrotic cells. Viable cells have a green nucleus with intact structure. Early apoptotic cells have a bright green nucleus with condensed or fragmented chromatin. Late apoptotic cells show orange-to-red nuclei with chromatin condensation. Necrotic cells have a uniformly orange-to-red nucleus.
-
-
Analysis of Mitochondrial Membrane Potential (MMP): Depolarization of the mitochondrial membrane is an early event in apoptosis. This can be assessed using fluorescent probes like JC-1 or rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized MMP, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Caspase Activity Assays: The activation of caspases, particularly caspase-3, is a hallmark of apoptosis. Caspase-3 activity can be measured using colorimetric or fluorometric assays that detect the cleavage of a caspase-3-specific substrate. Western blotting can also be used to detect the cleaved (active) form of caspase-3.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the research on Marsdenia condurango.
Experimental Workflow for In-Vitro Anticancer Assessment
Caption: General experimental workflow for evaluating the in-vitro anticancer effects of Marsdenia condurango.
Signaling Pathway for Apoptosis Induction by Marsdenia condurango
Caption: Proposed signaling pathway for Marsdenia condurango-induced apoptosis.
Conclusion
Early research provides compelling evidence for the anticancer potential of Marsdenia condurango. The ethanolic extracts and its active components demonstrate cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly those of the lung, cervix, and liver. The primary mechanisms of action involve the induction of oxidative stress, DNA damage, and the activation of the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein and the executioner caspase-3. Further research is warranted to isolate and characterize the full range of bioactive compounds and to evaluate their efficacy and safety in more advanced preclinical and clinical settings.
Toxicology Profile of Condurango Glycoside C: An In-depth Technical Guide
Disclaimer: Direct toxicological studies specifically on Condurango glycoside C are not extensively available in the public domain. This document provides a comprehensive overview of the toxicology of Condurango glycosides as a class, with a primary focus on Condurango glycoside-rich extracts and Condurango glycoside A, due to the availability of data. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Condurango, derived from the bark of Marsdenia cundurango, has a history of use in traditional medicine, particularly for digestive ailments.[1] Its primary active constituents are a group of pregnane (B1235032) glycosides known as condurango glycosides.[2][3] While research has primarily focused on the anti-cancer properties of these compounds, understanding their toxicological profile is crucial for any therapeutic development. This guide summarizes the available toxicological data, with a focus on cytotoxicity, mechanisms of action, and acute toxicity.
Acute Toxicity
Limited data is available on the acute toxicity of specific Condurango glycosides. The European Medicines Agency has reported LD50 values for a mixture of Condurango glycosides A and C, although the route of administration was not specified.[2] Overdoses of Condurango cortex preparations have been anecdotally reported to cause convulsions, vertigo, and disturbed vision, culminating in paralysis.[2]
Table 1: Acute Toxicity of Condurango Glycosides A and C Mixture
| Compound | LD50 | Route of Administration | Species | Reference |
| Condurango glycosides A and C (mixture) | 75 and 375 mg/kg | Not Specified | Not Specified | [2] |
In Vitro Cytotoxicity
The cytotoxic effects of Condurango glycosides have been evaluated in various cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS).
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of Condurango glycoside-rich components (CGS) has been determined in non-small-cell lung cancer (NSCLC) cells.
Table 2: In Vitro Cytotoxicity of Condurango Glycoside-Rich Components (CGS)
| Cell Line | Compound | IC50 | Exposure Time | Reference |
| NSCLC | Condurango glycoside-rich components (CGS) | 0.22 µg/µL | 24 hours | [4][5] |
Experimental Protocols
-
Objective: To determine the cytotoxic effect of Condurango glycosides on cancer cells.
-
Methodology:
-
Cells (e.g., H460 non-small-cell lung cancer cells) are seeded in 96-well plates at a density of 1x10⁴ cells/well.
-
The cells are treated with various concentrations of the test compound (e.g., Condurango 6C and 30C) or a placebo control for 24 and 48 hours.
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[6]
-
Mechanism of Action
The cytotoxic effects of Condurango glycosides are primarily attributed to the induction of apoptosis through a ROS-dependent signaling pathway.
Signaling Pathway
Condurango glycosides have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[7][8][9] This increase in ROS leads to depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8] The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[5] This ultimately leads to DNA fragmentation and cell death.[5][7]
Caption: ROS-dependent apoptotic pathway induced by Condurango glycosides.
Experimental Protocols
-
Objective: To evaluate changes in mitochondrial membrane potential following treatment with Condurango glycosides.
-
Methodology:
-
Cells are treated with the test compound for a specified period.
-
The cells are then incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., Rhodamine 123 or JC-1).
-
Changes in fluorescence intensity are analyzed using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.[6]
-
-
Objective: To quantify the generation of intracellular ROS.
-
Methodology:
-
Treated and untreated cells are incubated with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[8][9]
-
-
Objective: To detect and quantify apoptosis.
-
Methodology:
-
Cells are treated with the test compound.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.[4]
-
In Vivo Studies
In vivo studies have primarily focused on the anti-cancer efficacy of Condurango extracts rather than their toxicology. One study investigated the effect of an ethanolic extract of Marsdenia condurango in rats with benzo[a]pyrene-induced lung cancer. The study reported that the extract had a therapeutic effect.[5]
Genotoxicity and Carcinogenicity
There is currently no available data on the genotoxicity or carcinogenicity of this compound or other specific Condurango glycosides.
Conclusion
The available data suggests that Condurango glycosides exhibit cytotoxicity in cancer cells, primarily through the induction of ROS-mediated apoptosis. However, a comprehensive toxicological profile, particularly for this compound, is lacking. Further studies are required to determine the acute and chronic toxicity, genotoxicity, and carcinogenicity of individual Condurango glycosides to fully assess their therapeutic potential and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 8. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ethnobotanical Legacy and Modern Anticancer Potential of Gonolobus condurango: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the traditional uses and contemporary scientific validation of Gonolobus condurango (syn. Marsdenia condurango) as a potent source of anti-cancer compounds. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth data, experimental protocols, and mechanistic insights.
Gonolobus condurango, a climbing vine indigenous to the Andean regions of South America, has a long-standing history in traditional medicine. The bark, commonly known as condurango, has been traditionally utilized as a bitter tonic to enhance appetite and digestive functions.[1][2] Ethnobotanical records also indicate its use for various gastrointestinal ailments, including stomach ulcers, and to mitigate nausea and vomiting.[2][3] In the herbal medicine systems of Brazil, it has been applied for conditions such as gastritis, rheumatism, and even stomach cancer.[3] While its historical acclaim as a cancer treatment in the 19th century lacked definitive scientific proof, contemporary research has reignited interest in its oncological applications, focusing on its extracts and purified phytochemicals.[3]
Key Bioactive Constituents
The primary pharmacological activity of Gonolobus condurango is attributed to its rich content of pregnane (B1235032) glycosides, collectively known as condurango glycosides (CGs), and their corresponding aglycones, the condurangogenins.[4][5] Among these, Condurango-glycoside-A (CGA) and Condurangogenin A (ConA) have emerged as the most extensively studied compounds.[4][5][6] The bark also contains other secondary metabolites, including tannins, resins, and minor alkaloids.[1][7]
Quantitative Analysis of Bioactivity
Table 1: In Vitro Cytotoxicity of Gonolobus condurango Preparations
| Cell Line | Compound/Extract | Concentration | Noteworthy Effect | Source |
| HeLa (Cervical Cancer) | Ethanolic Extract | 15-180 µg/mL | Dose-dependent reduction in cell viability | [1] |
| HeLa (Cervical Cancer) | Combined Ethanolic Extracts of B. miller and M. cundurango (1:1) | IC50: 49.9 µg/mL | Synergistic cytotoxic effect | [8] |
| HepG2 (Liver Cancer) | Ethanolic Extract of M. cundurango | IC50: 477 µg/mL | Cytotoxic activity | [8] |
| HepG2 (Liver Cancer) | Combined Ethanolic Extracts of B. miller and M. cundurango (1:1) | IC50: 53 µg/mL | Synergistic cytotoxic effect | [8] |
| H460 (Non-small-cell lung cancer) | Condurango 30C (Homeopathic preparation) | IC50 at 48h: 2.43 µL/100 µL | Induction of cell death | [9] |
| H460 (Non-small-cell lung cancer) | Condurango 6C (Homeopathic preparation) | IC50 at 48h: 3.57 µL/100 µL | Induction of cell death | [10] |
| H460 (Non-small-cell lung cancer) | Condurangogenin A (ConA) | IC50 at 24h: 32 µg/mL | Cytotoxic activity | [6] |
| A549 (Non-small-cell lung cancer) | Condurangogenin A (ConA) | IC50 at 24h: 38 µg/mL | Cytotoxic activity | [6] |
| H522 (Non-small-cell lung cancer) | Condurangogenin A (ConA) | IC50 at 24h: 39 µg/mL | Cytotoxic activity | [6] |
| WRL-68 (Normal Liver Cells) | Ethanolic Extract | Various | Exhibited minimal cytotoxicity | [1] |
| Mouse PBMCs (Normal Cells) | Ethanolic Extract | Various | Exhibited minimal cytotoxicity | [1] |
Table 2: Effects on Apoptosis and Cell Cycle Progression
| Cell Line | Compound/Extract | Concentration | Apoptosis Induction | Cell Cycle Arrest | Source |
| HeLa | Ethanolic Extract | 75 µg/mL | Apoptosis significantly increased | Arrest at G0/G1 phase | [1] |
| HeLa | Condurango-glycoside-A (CGA) | Not specified | Apoptosis significantly increased | Arrest at G0/G1 phase | [4] |
| HeLa | Condurango 30C | 2% | Not specified | Arrest at G1-phase | [2][11] |
| H460 | Condurangogenin A (ConA) | 32 µg/mL | Apoptosis significantly increased | Arrest at G0/G1 phase | [6] |
| HeLa | Combined Ethanolic Extracts of B. miller and M. cundurango | 49.9 µg/mL | Cell viability reduced to 35.4% from 80.3% in control | Not specified | [8] |
| HepG2 | Combined Ethanolic Extracts of B. miller and M. cundurango | 53 µg/mL | Cell viability reduced to 32.0% from 81.2% in control | Not specified | [8] |
Elucidation of Molecular Mechanisms and Signaling Pathways
The anti-cancer activity of Gonolobus condurango is underpinned by its ability to modulate critical cellular signaling pathways, primarily culminating in programmed cell death (apoptosis).
Caption: ROS-dependent p53 signaling pathway induced by Condurango-glycoside-A.
Caption: Fas receptor-mediated apoptosis pathway activated by Condurango Extract.
Standardized Experimental Protocols
General In Vitro Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of G. condurango.
Methodology for Cell Viability Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1]
-
Cell Culture: Target cancer cell lines are seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well and are incubated for 24 hours to allow for cell attachment.[8][10]
-
Compound Treatment: Cells are subsequently treated with a range of concentrations of the Gonolobus condurango extract or its isolated constituents for a predetermined duration (e.g., 24, 48, or 72 hours).[1][8][10]
-
MTT Incubation: Following the treatment period, an MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 3 to 4 hours at 37°C.[8]
-
Formazan (B1609692) Crystal Solubilization: The supernatant is carefully removed, and a solubilizing agent, typically dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the resulting formazan crystals.[8]
-
Spectrophotometric Analysis: The absorbance of the solubilized formazan is quantified using a microplate spectrophotometer at a wavelength of 570 nm.[8] The percentage of cell viability is calculated relative to untreated control cells.
Methodology for Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry serves as a powerful tool for the quantitative analysis of apoptosis and the distribution of cells throughout the cell cycle.[1][2]
-
Sample Preparation: Cells are treated with the test compound for the desired time. Post-treatment, both adherent and floating cells are harvested, washed with phosphate-buffered saline (PBS), and fixed using cold 70% ethanol.[1][2]
-
Apoptosis Staining (Annexin V/Propidium Iodide): For the detection of apoptosis, cells are resuspended in a binding buffer and co-stained with Annexin V-FITC and Propidium Iodide (PI), following the manufacturer's guidelines. Annexin V preferentially binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells, while PI intercalates with the DNA of cells that have lost membrane integrity, indicative of late-stage apoptosis or necrosis.[1]
-
Cell Cycle Staining (Propidium Iodide): For cell cycle analysis, the fixed cells are treated with RNase A to eliminate RNA interference, followed by staining with PI, which binds to DNA in a stoichiometric manner.[1][2]
-
Data Acquisition and Analysis: The stained cell populations are analyzed on a flow cytometer. The resulting data is used to quantify the percentage of cells in different apoptotic states or phases of the cell cycle (G0/G1, S, G2/M).[1][2]
Methodology for Protein Expression Analysis (Western Blotting)
Western blotting is a key technique for the detection and quantification of specific proteins, providing insights into the modulation of signaling pathways.[1]
-
Lysate Preparation: After treatment, total cellular proteins are extracted using a suitable lysis buffer. The concentration of the extracted proteins is determined by a standard protein assay, such as the Bradford method.[1]
-
Gel Electrophoresis: An equal amount of protein from each sample is resolved based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Membrane Transfer: The separated proteins are electrophoretically transferred from the polyacrylamide gel to a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[12]
-
Immunodetection: The membrane is first blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies that specifically recognize the target proteins of interest (e.g., p53, Bax, Bcl-2, caspases). This is followed by incubation with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).[1][12]
-
Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme. The intensity of the resulting bands is quantified using densitometric analysis software.[13]
Future Directions
The compelling in vitro evidence supporting the anti-cancer properties of Gonolobus condurango underscores the need for further investigation. Future research should prioritize in vivo studies in animal models to ascertain the efficacy and safety of condurango-based therapies. Ultimately, well-designed clinical trials will be essential to translate these promising preclinical findings into tangible therapeutic benefits for cancer patients.
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of an Epigenetic Modification in Cell-cycle Arrest Caused by the Use of Ultra-highly-diluted Gonolobus Condurango Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. karger.com [karger.com]
- 10. journal-jop.org [journal-jop.org]
- 11. Evidence of an Epigenetic Modification in Cell-cycle Arrest Caused by the Use of Ultra-highly-diluted Gonolobus Condurango Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Isolation of Condurango Glycoside C from Marsdenia condurango
Audience: Researchers, scientists, and drug development professionals.
Introduction
Condurango glycosides, a group of pregnane (B1235032) glycosides isolated from the bark of Marsdenia condurango, have garnered significant interest for their potential therapeutic properties. Among these, Condurango glycoside C is a specific compound that has been identified and structurally characterized. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established principles of phytochemical isolation, including solvent extraction and multi-step chromatographic separation.
Data Presentation
The following table summarizes representative quantitative data for the isolation of this compound. Please note that actual yields and purity may vary depending on the starting material, extraction efficiency, and chromatographic conditions.
| Parameter | Value | Method of Analysis |
| Starting Material | Dried bark of Marsdenia condurango | - |
| Extraction Yield (Crude Extract) | 10-15% (w/w) | Gravimetric |
| Purity of Crude Extract | 5-10% Condurango Glycosides | HPLC-UV |
| Yield of Enriched Glycoside Fraction | 2-4% (from crude extract) | Gravimetric |
| Purity of Enriched Glycoside Fraction | 40-60% Condurango Glycosides | HPLC-UV |
| Final Yield of this compound | 0.1-0.5% (from enriched fraction) | Gravimetric |
| Final Purity of this compound | >95% | HPLC-UV, NMR |
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of this compound.
1. Plant Material and Extraction
-
1.1. Plant Material: Use finely powdered, dried bark of Marsdenia condurango.
-
1.2. Extraction Solvent: Methanol (B129727) (MeOH).
-
1.3. Procedure:
-
Macerate the powdered bark in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.
-
2. Solvent-Solvent Partitioning for Fractionation
-
2.1. Solvents: n-Hexane, Chloroform (B151607) (CHCl₃), and Water (H₂O).
-
2.2. Procedure:
-
Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).
-
Perform successive partitioning with n-hexane to remove nonpolar constituents like fats and waxes. Discard the n-hexane fraction.
-
Extract the aqueous methanol phase with chloroform.
-
Collect the chloroform fraction, which will contain the pregnane glycosides.
-
Dry the chloroform fraction over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield the enriched glycoside fraction.
-
3. Chromatographic Purification
-
3.1. Stage 1: Silica (B1680970) Gel Column Chromatography (Initial Separation)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the polarity by adding MeOH).
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the enriched glycoside fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with the solvent gradient.
-
Collect fractions of 20-30 mL each.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the target glycosides based on the TLC profile.
-
-
-
3.2. Stage 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Dissolve the pooled fractions from the silica gel column in the initial mobile phase composition.
-
Inject the sample into the HPLC system.
-
Run a solvent gradient (e.g., starting from 40% ACN in water to 80% ACN over 40 minutes).
-
Collect the peaks corresponding to individual glycosides.
-
Analyze the collected fractions for the presence of this compound.
-
Pool the fractions containing pure this compound and concentrate to dryness.
-
-
4. Identification and Characterization
-
4.1. High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound using an analytical HPLC system.
-
4.2. Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like ESI-MS.
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
Visualization of the Isolation Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Application Note and Protocol: HPLC Purification of Condurango Glycosides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Condurango glycosides from the bark of Marsdenia condurango using High-Performance Liquid Chromatography (HPLC). The protocol covers sample preparation, analytical method development, and scaling up to preparative HPLC for the isolation of these bioactive pregnane (B1235032) glycosides.
Introduction
Condurango glycosides, a group of pregnane glycosides extracted from the bark of Marsdenia condurango, have garnered significant interest for their potential therapeutic properties, including anti-cancer activities. The purification of individual glycosides from the complex plant matrix is crucial for detailed pharmacological studies and drug development. Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the separation and purification of these compounds. This application note provides a comprehensive protocol for the isolation of Condurango glycosides, from initial extraction to final purification by preparative HPLC.
Experimental Protocols
Sample Preparation: Extraction of Crude Condurango Glycosides
The initial step involves the extraction of the glycosides from the dried bark of Marsdenia condurango.
Materials:
-
Finely powdered dried bark of Marsdenia condurango
-
Methanol (B129727) (analytical grade)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
To 500 g of finely divided Marsdenia condurango bark, add 1 liter of methanol.
-
Allow the mixture to stand at room temperature overnight to facilitate extraction.
-
Filter the mixture to separate the methanol extract from the plant residue.
-
Repeat the extraction of the residue three more times, each time with 750 ml of methanol.
-
Combine all the methanol filtrates.
-
Concentrate the combined extract to dryness using a rotary evaporator at a temperature of 45°C under reduced pressure. This will yield a crude extract rich in Condurango glycosides.[1]
Analytical HPLC Method Development
Before proceeding to preparative scale, it is essential to develop an effective analytical HPLC method to resolve the target Condurango glycosides from other compounds in the crude extract. A C18 column is commonly used for the separation of glycosides.
Instrumentation and Conditions:
-
HPLC System: An analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Detection: UV at 210-220 nm is often suitable for the detection of glycosides.[2][3]
-
Injection Volume: 10-20 µL of the dissolved crude extract.
-
Column Temperature: 30°C.
Suggested Gradient Elution:
A gradient elution is typically required to separate the various glycosides present in the crude extract. The following is a suggested starting gradient that should be optimized based on the observed chromatogram.
| Time (minutes) | % Acetonitrile (B) |
| 0 | 20 |
| 30 | 80 |
| 35 | 80 |
| 40 | 20 |
| 45 | 20 |
Protocol:
-
Prepare a stock solution of the crude Condurango extract in methanol (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the analytical column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the HPLC method.
-
Analyze the resulting chromatogram to identify the retention times of the target Condurango glycosides and assess their resolution from impurities. Adjust the gradient profile as necessary to achieve optimal separation.
Scaling Up to Preparative HPLC
Once a satisfactory separation is achieved at the analytical scale, the method can be scaled up to a preparative HPLC system for the purification of larger quantities of Condurango glycosides. The key is to maintain the same column chemistry and proportionally adjust the flow rate and injection volume.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 reversed-phase column with the same stationary phase as the analytical column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase: Same as the optimized analytical method (Water and Acetonitrile).
-
Detection: UV at the same wavelength used in the analytical method.
Scaling Calculations:
The flow rate and injection volume for the preparative scale can be calculated based on the dimensions of the analytical and preparative columns. The scaling factor is determined by the ratio of the cross-sectional areas of the columns.
Scaling Factor (SF) = (diameter of preparative column)² / (diameter of analytical column)²
Preparative Flow Rate = Analytical Flow Rate x SF
Preparative Injection Volume = Analytical Injection Volume x SF
Example Scaling Calculation:
| Parameter | Analytical Scale | Preparative Scale |
| Column Diameter | 4.6 mm | 20 mm |
| Analytical Flow Rate | 1.0 mL/min | - |
| Scaling Factor | - | (20² / 4.6²) ≈ 18.9 |
| Preparative Flow Rate | - | 1.0 mL/min x 18.9 ≈ 18.9 mL/min |
Protocol:
-
Equilibrate the preparative column with the initial mobile phase conditions at the calculated preparative flow rate.
-
Dissolve a larger quantity of the crude extract in a suitable solvent (e.g., methanol) to prepare the sample for injection. The concentration will depend on the loading capacity of the preparative column, which should be determined experimentally.
-
Inject the sample onto the preparative column.
-
Run the same gradient profile as the optimized analytical method, ensuring the gradient duration is adjusted for the different column volume and flow rate if necessary to maintain the same separation.
-
Collect the fractions corresponding to the peaks of the target Condurango glycosides using the fraction collector.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions containing the same compound and evaporate the solvent to obtain the purified Condurango glycoside.
Data Presentation
The following tables summarize the key parameters for the analytical and preparative HPLC methods.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Table 2: Example Preparative HPLC Parameters (Scaled from Analytical)
| Parameter | Value |
| Column | C18, 20 mm x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | ~18.9 mL/min |
| Detection Wavelength | 210-220 nm |
| Injection Volume | Scaled from analytical |
| Column Temperature | 30°C |
Visualizations
The following diagrams illustrate the experimental workflow for the purification of Condurango glycosides.
Caption: Overall workflow for the extraction and HPLC purification of Condurango glycosides.
Caption: Logical relationship for scaling up from analytical to preparative HPLC.
References
- 1. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 2. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method with UV detection for evaluation of digoxin tablet dissolution in acidic medium after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Condurango Glycoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycoside C is a pregnane (B1235032) glycoside isolated from the bark of Marsdenia condurango.[1] This class of compounds has garnered interest for its potential biological activities. Accurate and reliable analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, chromatographic separation, and mass spectrometric detection. A proposed fragmentation pathway is also presented to aid in structural elucidation and the development of targeted mass spectrometry assays.
Chemical Structure
The chemical structure of this compound is provided below. Understanding the structure is essential for interpreting mass spectra and predicting fragmentation patterns.
Structure of this compound
-
CAS Number: 11051-92-6[2]
-
Chemical Formula: C₅₃H₇₈O₁₇
-
Aglycone: Pregnane-type steroid
-
Glycosidic Moiety: A specific oligosaccharide chain attached to the aglycone.
-
Other Substituents: Acyl groups, such as acetate (B1210297) and cinnamate, are attached to the aglycone.
Experimental Protocols
Sample Preparation
A generic solid-phase extraction (SPE) protocol is recommended for the extraction of this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Internal Standard (IS) solution (e.g., a structurally similar pregnane glycoside not present in the sample)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Mix 1 mL of the biological sample with 10 µL of the IS solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Elution: Elute the analyte and IS with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters (Starting Conditions):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
MS Parameters (Typical Starting Conditions):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Collision Gas | Argon |
| Scan Mode | Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis) |
Data Presentation
Quantitative Analysis
For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. This involves selecting a precursor ion (typically the [M+H]⁺ or [M+Na]⁺ ion of this compound) and one or more characteristic product ions. The table below provides a template for the quantitative data that should be generated during method validation.
Table 1: Proposed MRM Transitions and Expected Retention Time for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| This compound | To be determined | To be determined | 100 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined | To be determined |
Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway
Based on the known fragmentation patterns of pregnane glycosides, a hypothetical fragmentation pathway for this compound is proposed below.[3][4] The initial precursor ion is expected to be the sodium adduct [M+Na]⁺. Fragmentation will likely proceed through the sequential loss of sugar residues and characteristic cleavages of the aglycone.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound CAS No:11051-92-6, CasNo.11051-92-6 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 3. Screening for pregnane glycosides with immunological activities from the stems of Stephanotis mucronata by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of pregnane glycosides from Cynanchum auriculatum by liquid chromatography on a hybrid ion trap time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Condurango Glycoside C: An Application Note and Protocol for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, derived from the bark of the Marsdenia condurango vine, have a history in traditional medicine for treating various ailments, including cancer.[1] Modern preclinical research is now corroborating these historical claims, revealing the potent anti-cancer properties of these natural compounds. Specifically, Condurango glycoside-rich components have been shown to induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines, including non-small-cell lung cancer (NSCLC) and cervical cancer.[2][3] The proposed mechanism of action involves the induction of DNA damage, cell cycle arrest, and the generation of reactive oxygen species (ROS), which in turn activates critical signaling pathways leading to cell death.[3][4][5] This application note provides a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of Condurango glycoside C using the widely accepted MTT assay.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from cell viability assays.
Table 1: Cell Viability of Cancer Cells Treated with this compound
| Concentration of this compound (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± [Value] |
| [Concentration 1] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] |
| [Concentration 4] | [Value] ± [Value] |
| [Concentration 5] | [Value] ± [Value] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
| [e.g., H460 (NSCLC)] | [Value] | [Value] |
| [e.g., A549 (NSCLC)] | [Value] | [Value] |
| [e.g., HeLa (Cervical Cancer)] | [Value] | [Value] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials and Reagents:
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., H460, A549, HeLa)
-
Normal, non-cancerous cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer (e.g., isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer and normal cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0-2 mg/mL).[6] A vehicle control (medium with the same concentration of the solvent used for the stock solution) must be included.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plates for another 4 hours at 37°C in the dark.[6]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Use wells without cells as blanks.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus the concentration of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: ROS-mediated apoptotic pathway induced by this compound.
Experimental Workflow for Cell Viability Assay
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 Value of Condurango Glycoside in H460 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Condurango, derived from the bark of Marsdenia cundurango, has been traditionally used for various medicinal purposes. Recent scientific investigations have focused on its anti-cancer properties, attributed to a group of compounds known as condurango glycosides.[1] These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a Condurango glycoside in the human non-small cell lung cancer (NSCLC) cell line, H460. The H460 cell line is a well-established model for studying lung cancer.[3][4] The protocol described herein is based on the widely used MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[5]
Data Presentation
While direct data for "Condurango glycoside C" is not available in the reviewed literature, studies on Condurango glycoside-rich components and a specific isolated glycoside provide valuable insights into their potency in H460 cells.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Reference |
| Condurango glycoside-rich components (CGS) | H460 | 0.22 µg/µL | 24 hours | [6] |
| Condurangogenin A (ConA) | H460 | 32 µg/mL | 24 hours | [7] |
| Homeopathic Condurango 6C | H460 | Approx. 2.5 µL/100µL | 48 hours | [8] |
| Homeopathic Condurango 30C | H460 | Approx. 2.0 µL/100µL | 48 hours | [8] |
Experimental Protocols
H460 Cell Culture
This protocol outlines the standard procedure for the culture of the adherent human large cell lung carcinoma cell line NCI-H460.
Materials:
-
NCI-H460 cell line (ATCC HTB-177)
-
RPMI-1640 Medium with L-glutamine[3]
-
Fetal Bovine Serum (FBS), heat-inactivated[3]
-
Penicillin-Streptomycin solution (100X)[3]
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate Buffered Saline (PBS), sterile[3]
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)[3]
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.[3]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance and Subculture:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Change the medium every 2-3 days.[3]
-
When cells reach 70-80% confluency, subculture them.[3]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks at a recommended split ratio of 1:3 to 1:8.[3]
-
IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound in H460 cells.
Materials:
-
H460 cells in the logarithmic growth phase
-
This compound (stock solution prepared in DMSO)
-
Complete Growth Medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)[9]
Procedure:
-
Cell Seeding:
-
Harvest H460 cells as described in the subculture protocol.
-
Resuspend the cells in complete growth medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a wide range of dilutions for the initial experiment.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[9]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[9]
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination using the MTT assay.
Proposed Signaling Pathway of Condurango Glycosides in H460 Cells
Based on existing literature, Condurango glycosides appear to induce apoptosis through a ROS-mediated mitochondrial pathway.[2][6][10]
Caption: Proposed mechanism of Condurango glycoside-induced apoptosis.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. encodeproject.org [encodeproject.org]
- 4. NCI-H460 Cells [cytion.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis in Response to Condurango Glycoside C Treatment Using Annexin V-FITC/PI Dual Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1] The Annexin V-FITC/PI assay is a widely used method for detecting the early stages of apoptosis.[2] The principle of this assay is based on the translocation of phosphatidylserine (B164497) (PS), a phospholipid, from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1][3][4] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC (fluorescein isothiocyanate), can identify early apoptotic cells.[5]
Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[1][5] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus red.[1] This dual-staining method, when analyzed by flow cytometry, allows for the differentiation and quantification of four distinct cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+
Condurango glycosides, active constituents derived from the plant Marsdenia condurango, have been shown to induce apoptosis in various cancer cell lines.[6][7] Studies on related compounds like Condurango glycoside A (CGA) and other glycoside-rich components suggest they trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS), DNA damage, and activation of caspase-3.[8][9][10] This application note provides a detailed protocol for using the Annexin V-FITC/PI assay to quantify apoptosis induced by Condurango glycoside C.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the principle of the assay, the proposed signaling pathway for Condurango glycoside-induced apoptosis, and the experimental workflow.
Caption: Principle of differentiating cell populations with Annexin V and PI.
Caption: Proposed signaling cascade for Condurango glycoside-induced apoptosis.
Caption: Step-by-step workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Experimental Protocol
This protocol is a general guideline. Optimal conditions, such as cell number and reagent concentrations, may need to be determined for specific cell types and experimental setups.
Materials and Reagents
-
Cultured cells (adherent or suspension)
-
This compound (or other apoptosis-inducing agent)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
Culture medium (e.g., DMEM, RPMI-1640) with serum
-
Flow cytometry tubes (5 mL round-bottom tubes)[2]
-
Micropipettes and tips
-
Microcentrifuge
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for FITC and PI)[11]
Reagent Preparation
-
1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of water. Prepare fresh and keep on ice. The binding buffer typically contains HEPES, NaCl, and CaCl2, which is essential for Annexin V binding.[2][5]
-
Propidium Iodide (PI) Working Solution: If provided as a concentrate, dilute to the recommended working concentration (e.g., 50 µg/mL) using 1X Binding Buffer.[3][11]
-
Controls: Prepare the following controls for proper gating and compensation setup on the flow cytometer:[2]
-
Unstained cells (negative control)
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
Untreated cells stained with both Annexin V-FITC and PI (negative biological control)
-
Cells treated with a known apoptosis inducer (positive control)
-
Staining Procedure
-
Induce Apoptosis: Seed cells at an appropriate density and allow them to attach (for adherent cells). Treat cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include an untreated control group.
-
Harvest Cells:
-
Suspension cells: Collect by centrifugation at 200 xg for 5 minutes at 4°C.[2]
-
Adherent cells: Gently trypsinize the cells. Neutralize trypsin with serum-containing media, then collect by centrifugation.
-
-
Wash Cells: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 200 xg for 5 minutes after each wash.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of ice-cold 1X Binding Buffer. The cell concentration should be approximately 1-5 x 10^5 cells per sample.[1][11]
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI working solution to the 100 µL cell suspension.[11] Note: The exact volumes may vary depending on the kit manufacturer.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[2][3][5]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[2][3] Keep the samples on ice and protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).[3] Excite at 488 nm and detect FITC emission at ~530 nm and PI emission at >670 nm.[11]
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gating is used to distinguish the cell populations.[5]
-
Quadrant 1 (Q1, Upper-Left): Annexin V- / PI+ (Necrotic cells)
-
Quadrant 2 (Q2, Upper-Right): Annexin V+ / PI+ (Late apoptotic or secondary necrotic cells)
-
Quadrant 3 (Q3, Lower-Left): Annexin V- / PI- (Viable cells)
-
Quadrant 4 (Q4, Lower-Right): Annexin V+ / PI- (Early apoptotic cells)
The percentage of apoptotic cells is typically calculated by summing the percentages of cells in the early (Q4) and late (Q2) apoptotic quadrants.
Quantitative Data Presentation
The following table presents hypothetical but representative data from an experiment where a cancer cell line (e.g., H460 lung cancer cells) was treated with this compound for 24 hours.
| Treatment Group | Concentration | Viable Cells (Q3) (%) | Early Apoptotic (Q4) (%) | Late Apoptotic (Q2) (%) | Necrotic (Q1) (%) | Total Apoptotic (%) (Q2+Q4) |
| Untreated Control | 0 µM | 94.5 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3 | 4.3 ± 0.9 |
| This compound | 10 µM | 75.2 ± 3.5 | 15.8 ± 1.8 | 6.5 ± 1.1 | 2.5 ± 0.6 | 22.3 ± 2.9 |
| This compound | 25 µM | 48.9 ± 4.2 | 28.4 ± 2.5 | 19.6 ± 2.2 | 3.1 ± 0.7 | 48.0 ± 4.7 |
| This compound | 50 µM | 22.1 ± 3.8 | 35.7 ± 3.1 | 38.2 ± 3.4 | 4.0 ± 0.9 | 73.9 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in negative control | Insufficient washing | Ensure cells are washed thoroughly with cold PBS to remove media components. |
| Cell concentration too high | Optimize cell number; use 1-5 x 10^5 cells per sample. | |
| High percentage of necrotic cells | Harsh cell handling (e.g., over-trypsinization, excessive vortexing) | Handle cells gently. Use a cell scraper for sensitive adherent cells if needed. |
| Reagent cytotoxicity | Ensure reagents are used at the recommended concentrations. | |
| Weak Annexin V-FITC signal | Insufficient calcium in binding buffer | Use the provided binding buffer or ensure your buffer contains at least 2.5 mM CaCl₂.[5] |
| Reagent degradation | Store reagents properly and protect from light. | |
| High PI staining in all samples | Cells were not healthy at the start of the experiment | Ensure a high viability of the starting cell population (>95%). |
| Membrane damage during harvesting | Centrifuge at lower speeds (e.g., 200-300 xg). |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. kumc.edu [kumc.edu]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Application Notes and Protocols: Detecting Condurango Glycoside C-Induced Apoptosis via DNA Fragmentation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, particularly Condurango glycoside C (CgC), are natural compounds that have garnered interest for their potential therapeutic properties, including the induction of apoptosis in cancer cells. One of the key biochemical hallmarks of apoptosis is the fragmentation of genomic DNA. This process is initiated by the activation of endogenous endonucleases, which cleave DNA at internucleosomal linker regions, resulting in DNA fragments of approximately 180-200 base pairs and multiples thereof. The detection and quantification of this DNA fragmentation provide a reliable method for assessing the apoptotic effects of compounds like CgC.
These application notes provide an overview of the signaling pathway initiated by this compound and detailed protocols for three common DNA fragmentation assays: the DNA Ladder Assay, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay, and the Comet Assay.
This compound-Induced Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis through a signaling cascade that involves the generation of reactive oxygen species (ROS), leading to DNA damage. This damage activates the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax. The increase in Bax disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis, including DNA fragmentation.[1][2]
Figure 1: Signaling pathway of CgC-induced apoptosis.
Data Presentation: Quantifying Apoptosis
The following tables present illustrative quantitative data from various DNA fragmentation assays performed on a hypothetical cancer cell line (e.g., HeLa or A549) treated with increasing concentrations of this compound for 24 hours.
Table 1: TUNEL Assay Results for Apoptotic Cell Population
| This compound (µM) | Percentage of TUNEL-Positive Cells (%) | Standard Deviation |
| 0 (Control) | 3.5 | ± 0.8 |
| 10 | 15.2 | ± 2.1 |
| 25 | 38.7 | ± 3.5 |
| 50 | 65.4 | ± 4.2 |
| 100 | 88.1 | ± 2.9 |
Table 2: Comet Assay Analysis of DNA Damage
| This compound (µM) | Average Tail Moment | Standard Deviation |
| 0 (Control) | 2.1 | ± 0.5 |
| 10 | 12.8 | ± 1.9 |
| 25 | 29.5 | ± 3.2 |
| 50 | 51.3 | ± 4.8 |
| 100 | 76.9 | ± 5.6 |
Table 3: Densitometric Analysis of DNA Laddering
| This compound (µM) | Relative Density of Fragmented DNA | Standard Deviation |
| 0 (Control) | 1.0 | ± 0.1 |
| 10 | 4.3 | ± 0.6 |
| 25 | 9.8 | ± 1.2 |
| 50 | 18.2 | ± 2.1 |
| 100 | 25.7 | ± 2.5 |
Experimental Protocols
DNA Ladder Assay by Agarose (B213101) Gel Electrophoresis
This method visualizes the characteristic ladder pattern of DNA fragments resulting from internucleosomal cleavage.
Figure 2: Workflow for the DNA Ladder Assay.
Materials:
-
Cells treated with this compound and control cells.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
RNase A solution (10 mg/mL).
-
Proteinase K solution (20 mg/mL).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
3 M Sodium acetate (B1210297).
-
100% Ethanol (B145695) and 70% Ethanol.
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Agarose.
-
1x TAE buffer.
-
6x DNA loading dye.
-
Ethidium bromide or other DNA stain.
-
DNA molecular weight marker.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes.
-
RNase and Proteinase K Treatment: Add 5 µL of RNase A solution and incubate at 37°C for 1 hour. Then, add 10 µL of Proteinase K solution and incubate at 50°C for at least 3 hours or overnight.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
DNA Precipitation: Transfer the aqueous phase to a new tube, add 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
DNA Pellet Collection: Centrifuge at 12,000 x g for 20 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.
-
DNA Resuspension: Resuspend the DNA pellet in 20-50 µL of TE buffer.
-
Agarose Gel Electrophoresis: Mix the DNA sample with 6x loading dye and load onto a 1.5% agarose gel containing ethidium bromide. Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA fragments under a UV transilluminator. Apoptotic samples will show a characteristic ladder pattern.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks.
Figure 3: Workflow for the TUNEL Assay.
Materials:
-
Cells grown on coverslips or in a multi-well plate.
-
4% Paraformaldehyde in PBS.
-
Permeabilization solution (0.1% Triton X-100 in PBS).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP), often supplied in a kit.
-
Fluorescently-labeled antibody for detection (if using an indirect method).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Protocol:
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
Labeling: Wash cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Detection: If using an indirect assay, wash the cells and incubate with the fluorescently-labeled detection antibody for 30-60 minutes at room temperature.
-
Counterstaining: Wash cells and stain with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Analysis: Wash cells, mount the coverslips with antifade medium, and analyze using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.
Comet Assay (Single Cell Gel Electrophoresis)
This sensitive technique detects DNA strand breaks in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape.
References
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Changes Induced by Condurango Glycoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, a group of natural compounds isolated from the bark of the Marsdenia condurango vine, have garnered significant interest in oncological research. Emerging evidence suggests that these compounds, including Condurango glycoside C, can induce apoptosis in various cancer cell lines. A critical event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial integrity and cellular health. These application notes provide a detailed overview and protocols for measuring the changes in mitochondrial membrane potential induced by this compound.
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which subsequently triggers the collapse of the mitochondrial membrane potential.[1][2] This depolarization of the mitochondrial membrane is a pivotal point in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1]
Signaling Pathway of Condurango Glycoside-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by Condurango glycosides, leading to apoptosis.
Caption: Proposed signaling pathway of Condurango glycoside-induced apoptosis.
Data Presentation
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in H460 Lung Cancer Cells.
| This compound Concentration (µg/mL) | Treatment Time (hours) | Percentage of Cells with Depolarized ΔΨm (%) |
| 0 (Control) | 24 | 5.2 ± 0.8 |
| 10 | 24 | 15.6 ± 2.1 |
| 25 | 24 | 35.8 ± 3.5 |
| 50 | 24 | 62.4 ± 4.2 |
| 100 | 24 | 85.1 ± 5.9 |
Table 2: JC-1 Red/Green Fluorescence Ratio in HeLa Cells Treated with this compound.
| This compound Concentration (µg/mL) | Treatment Time (hours) | Red/Green Fluorescence Ratio |
| 0 (Control) | 18 | 8.5 ± 0.9 |
| 5 | 18 | 6.2 ± 0.7 |
| 15 | 18 | 3.1 ± 0.4 |
| 30 | 18 | 1.5 ± 0.2 |
| 60 | 18 | 0.8 ± 0.1 |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential in response to this compound treatment. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers that emit green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial membrane depolarization.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Cancer cell lines (e.g., H460, HeLa)
-
This compound
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - positive control for MMP depolarization
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., 10 µM CCCP for 30 minutes prior to staining).
-
Incubate the plate for the desired treatment period (e.g., 18-24 hours).
-
-
JC-1 Staining:
-
Prepare a 10 µM JC-1 staining solution in pre-warmed (37°C) cell culture medium.
-
After the treatment period, remove the medium containing this compound.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS per well to remove the excess dye.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
A decrease in the red/green ratio indicates a depolarization of the mitochondrial membrane potential.
-
Normalize the results to the vehicle control.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing this compound-induced changes in mitochondrial membrane potential.
Caption: Workflow for measuring mitochondrial membrane potential changes.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental observations and their interpretation in the context of this compound's effect on mitochondrial function.
Caption: Logical framework for interpreting mitochondrial membrane potential data.
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Condurango Glycosides in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vitro effects of Condurango glycosides on non-small-cell lung cancer (NSCLC) cell lines. While the specific request focused on Condurango glycoside C, the current body of scientific literature on NSCLC predominantly investigates the activity of Condurango glycoside-rich components (CGS) and a key active aglycone, Condurangogenin A (ConA).[1] This document, therefore, summarizes the significant findings related to CGS and ConA as potent inducers of apoptosis and cell cycle arrest in NSCLC cells, offering valuable insights for cancer research and drug development. The methodologies and data presented are based on published studies and are intended to serve as a guide for researchers exploring the therapeutic potential of these natural compounds.
Data Presentation
The following tables summarize the quantitative data on the effects of Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA) on various NSCLC cell lines.
Table 1: Cytotoxicity of Condurango Glycosides in NSCLC Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 Value |
| Condurango glycoside-rich components (CGS) | H460 | 24 | 0.22 µg/µl |
| Condurangogenin A (ConA) | H460 | 24 | 32 µg/ml |
| Condurangogenin A (ConA) | A549 | Not specified | Determined to be highly toxic |
| Condurangogenin A (ConA) | H522 | Not specified | Determined to be highly toxic |
Table 2: Effect of Condurangogenin A (ConA) on Cell Cycle Distribution in H460 Cells
| Treatment | Time (hours) | % of Cells in G0/G1 Phase | % of Cells in Sub-G0/G1 Phase (Apoptotic Cells) |
| Control (6% alcohol) | 24 | Data not specified | Minimal |
| ConA (32 µg/ml) | 2 | Increased | Not specified |
| ConA (32 µg/ml) | 12 | Maximum arrest observed | Not specified |
| ConA (32 µg/ml) | 18 | Decreasing | Gradually increasing |
| ConA (32 µg/ml) | 24 | Decreasing | Further increased |
Signaling Pathways and Experimental Workflow
The following diagrams visualize the proposed mechanism of action of Condurango glycosides and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway of Condurango glycosides in NSCLC cells.
Caption: General experimental workflow for evaluating Condurango glycosides.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Condurango glycosides on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., H460, A549)
-
Complete growth medium (e.g., RPMI-1640 for H460, DMEM/F12 for A549) with 10% FBS
-
Condurango glycoside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Condurango glycoside compound in the complete growth medium.
-
After 24 hours, remove the old medium and add 100 µl of the prepared dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells treated with Condurango glycosides.
Materials:
-
Treated and untreated NSCLC cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the Condurango glycoside for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µl of 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is for analyzing the effect of Condurango glycosides on the cell cycle progression of NSCLC cells.
Materials:
-
Treated and untreated NSCLC cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (10 mg/ml)
-
Propidium Iodide (PI) solution (1 mg/ml)
-
Flow cytometer
Protocol:
-
Culture and treat cells with the Condurango glycoside as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µl of PBS containing 50 µg/ml PI and 100 µg/ml RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by Condurango glycosides.
Materials:
-
Treated and untreated NSCLC cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p53, p21, Cyclin D1, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
These notes and protocols are intended to provide a foundational understanding and practical guidance for research into the anti-cancer properties of Condurango glycosides. Researchers should adapt these protocols as needed for their specific experimental conditions and cell lines.
References
"application of Condurango glycoside C in cervical cancer cell research"
Application of Condurango Glycosides in Cervical Cancer Cell Research
Note on Condurango Glycoside C: Extensive literature searches did not yield specific studies on "this compound" in the context of cervical cancer research. The following application notes and protocols are based on research conducted on Condurango glycoside A (CGA) and Condurango glycoside-rich components (CGS) , which are major active constituents of Marsdenia cundurango.[1][2][3] These compounds have demonstrated significant anti-cancer potential, and the methodologies described can serve as a valuable resource for investigating the effects of related compounds like this compound on cervical cancer cells.
Application Notes
Extracts and isolated glycosides from Marsdenia cundurango have shown notable cytotoxic and pro-apoptotic effects on various cancer cell lines, including the human cervical cancer cell line, HeLa.[3][4] The primary mechanisms of action involve the induction of DNA damage, cell cycle arrest, and apoptosis mediated by reactive oxygen species (ROS).[1][3][5]
Key Findings:
-
Induction of Apoptosis: Condurango glycoside A (CGA) has been shown to induce apoptosis in HeLa cells.[3] This is achieved through the generation of ROS, which leads to the upregulation of p53.[3] The apoptotic pathway is further mediated by an increase in the Bax/Bcl-2 ratio, cytochrome c release, and the activation of caspase-3.[3]
-
DNA Damage and Senescence: CGA treatment can induce DNA damage in HeLa cells, which subsequently leads to premature cellular senescence.[3]
-
Cell Cycle Arrest: Condurango glycoside-rich components (CGS) can cause cell cycle arrest at the subG0/G1 phase.[5][6]
-
Cytotoxicity: Ethanolic extracts of Marsdenia cundurango have demonstrated cytotoxic effects on HeLa cells.[4][7]
-
Oxidative Stress: The anticancer effects of Condurango extracts and glycosides are strongly linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[3][4][7]
Quantitative Data Summary
The following table summarizes the quantitative data from studies on the effects of Marsdenia cundurango extracts on cervical and other cancer cell lines.
| Cell Line | Compound/Extract | Parameter | Value | Reference |
| HeLa | Ethanolic extract of Marsdenia cundurango | IC50 | 459 µg/mL | [7] |
| H460 (Lung) | Condurango glycoside-rich components (CGS) | IC50 (24h) | 0.22 µg/µL | [5] |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing HeLa cells, a common model for cervical cancer research.
-
Cell Line: HeLa (human cervical adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with fresh culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture flasks at the desired density.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).
-
Procedure:
-
Seed HeLa cells in a 6-well plate and treat with the desired concentration of this compound.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of apoptosis-related proteins like p53, Bax, Bcl-2, and caspase-3.[3]
-
Procedure:
-
Protein Extraction: Lyse the treated and untreated HeLa cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. homoeojournal.com [homoeojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design for Condurango Glycoside C Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction Condurango glycosides, derived from the bark of Marsdenia cundurango, have demonstrated significant anti-cancer potential in preclinical studies.[1] Specifically, Condurango glycoside-rich components have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and activation of caspase-3.[2][3] In vitro studies indicate that these glycosides can trigger DNA damage and modulate key signaling pathways, such as the p53 pathway, leading to programmed cell death.[4] While in vitro data are promising, robust in vivo studies in murine models are essential to validate the therapeutic efficacy, understand the mechanism of action in a complex biological system, and assess the safety profile of Condurango glycoside C for potential clinical development. This document provides a detailed framework for designing and executing such studies.
2.0 Core Objectives The primary goals for the in vivo assessment of this compound in mice are:
-
To evaluate the anti-tumor efficacy in a relevant xenograft mouse model.
-
To determine the optimal dose and administration schedule (pharmacokinetics/pharmacodynamics).
-
To assess the safety and toxicity profile.
-
To elucidate the underlying mechanism of action by analyzing pharmacodynamic (PD) biomarkers in tumor and surrogate tissues.[5][6]
3.0 Experimental Design and Workflow A well-structured workflow is critical for the successful execution of in vivo studies. The following diagram outlines the major phases of a typical efficacy and mechanism of action study.
Caption: High-level workflow for an in vivo xenograft study.
4.0 Detailed Experimental Protocols
4.1 Animal Model and Care
-
Species/Strain: Immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or athymic nude mice (nu/nu) are recommended for establishing human tumor xenografts.[7][8][9]
-
Age/Sex: Female mice, 6-8 weeks old.[7]
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and provided with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
4.2 Tumor Xenograft Model Protocol This protocol is designed for a cell line-derived xenograft (CDX) model.[8]
-
Cell Preparation: Culture a relevant human cancer cell line (e.g., H460 non-small cell lung cancer, HeLa cervical cancer) under standard conditions.[2][4] Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 107 cells/mL.[10]
-
Cell/Matrigel Mixture: To improve tumor take and growth, gently mix the cell suspension 1:1 with a basement membrane matrix like Cultrex BME or Matrigel on ice.[11] The final injection volume should be 100-200 µL.
-
Implantation: Anesthetize the mouse. Using a 25-gauge needle, subcutaneously inject 5 x 106 cells in the prepared volume into the right flank of each mouse.[9]
-
Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[7]
4.3 Dosing and Administration Protocol
-
Group Formation: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).[7]
-
Test Article Preparation: Prepare this compound in an appropriate vehicle (e.g., saline, 5% DMSO + 30% PEG300). The formulation should be sterile and prepared fresh daily.
-
Administration: Administer the compound via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection. The dosing volume should be adjusted based on the most recent body weight (e.g., 10 mL/kg).
-
Dosing Schedule: A typical schedule is once daily (QD) for 14-21 consecutive days.
Table 1: Example Experimental Group Design
| Group | Treatment | Dose Level | Route | Frequency | N |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | IP | QD | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | IP | QD | 10 |
| 3 | This compound | Mid Dose (e.g., 30 mg/kg) | IP | QD | 10 |
| 4 | This compound | High Dose (e.g., 100 mg/kg) | IP | QD | 10 |
| 5 | Positive Control | Cisplatin (e.g., 5 mg/kg) | IP | Q3D | 10 |
4.4 Efficacy and Toxicity Assessment Protocol
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weights 2-3 times weekly throughout the treatment period. TGI is the primary efficacy endpoint.
-
Toxicity Monitoring: Observe mice daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of pain or distress.[12] Body weight loss exceeding 20% is a common endpoint criterion.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment cycle.
-
Sample Collection: At the endpoint, collect blood via cardiac puncture for clinical chemistry. Euthanize mice and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart). A portion of the tumor should be flash-frozen for molecular analysis, and another portion fixed in formalin for histology.
5.0 Data Presentation and Analysis
Quantitative data should be compiled for clear interpretation.
Table 2: Efficacy Data Summary (Example)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | p-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 1450 ± 150 | - | - |
| C. Glycoside C (10 mg/kg) | 1160 ± 135 | 20% | 0.15 |
| C. Glycoside C (30 mg/kg) | 725 ± 98 | 50% | <0.05 |
| C. Glycoside C (100 mg/kg) | 435 ± 75 | 70% | <0.01 |
| Positive Control | 362 ± 68 | 75% | <0.01 |
Table 3: Toxicity Data Summary (Example)
| Treatment Group | Max Mean Body Weight Change (%) | Mortality | Clinical Observations |
|---|---|---|---|
| Vehicle Control | +5.5% | 0/10 | None |
| C. Glycoside C (10 mg/kg) | +4.8% | 0/10 | None |
| C. Glycoside C (30 mg/kg) | -2.1% | 0/10 | None |
| C. Glycoside C (100 mg/kg) | -8.5% | 0/10 | Mild lethargy days 5-8 |
| Positive Control | -15.2% | 1/10 | Piloerection, significant lethargy |
6.0 Pharmacodynamic (PD) Biomarker Analysis To investigate the mechanism of action, tumor tissues collected at the endpoint (or from a satellite group of animals at an earlier time point) should be analyzed for key biomarkers.[13][14]
-
Apoptosis Induction:
-
Cell Cycle Arrest:
-
Western Blot/IHC: Analyze protein levels of p53 and p21.[4]
-
-
Signaling Pathway Modulation:
-
Western Blot: Analyze phosphorylation status of key proteins in relevant pathways (e.g., p-Akt, p-EGFR).
-
7.0 Proposed Signaling Pathway for this compound Based on existing literature, Condurango glycosides induce apoptosis via a ROS-mediated, p53-dependent intrinsic pathway.[2][4]
Caption: Proposed ROS-mediated apoptotic signaling pathway.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. Identification of pharmacodynamic biomarker hypotheses through literature analysis with IBM Watson - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Condurango Glycoside C Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, a group of pregnane (B1235032) glycosides isolated from the bark of the Marsdenia cundurango vine, have garnered significant interest in oncological research. These natural compounds, particularly Condurango glycoside C and its analogues, have demonstrated potent anti-cancer properties. Studies have shown that these glycosides can induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the p53 signaling pathway.[1][2] This cascade of events ultimately results in programmed cell death, making Condurango glycosides promising candidates for further investigation in drug development.
This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in your research.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound and its analogues is presented in Table 1. This information is essential for accurate stock solution preparation and storage.
Table 1: Physicochemical Properties of Condurango Glycosides
| Property | Value | Source |
| Compound | This compound | - |
| Appearance | Likely a light yellow to brown solid powder | [3] (by analogy to Condurango glycoside A) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3] (by analogy to Condurango glycoside A) |
| Storage (Powder) | -20°C for up to 3 years | [4] (general recommendation) |
| Storage (in Solvent) | -80°C for up to 1 year | [4] (general recommendation) |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to cell cultures.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation. Note: If the exact molecular weight is not provided by the supplier, use the molecular weight of a closely related analogue like Condurango glycoside A (approx. 987.2 g/mol ) as an estimate and adjust accordingly when the precise information is available.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube or cryovial. Add the required volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquot for storage: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Working Solution Preparation
For cell culture experiments, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute in culture medium: Aseptically dilute the stock solution directly into the pre-warmed cell culture medium to the final desired experimental concentration. For example, to prepare a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix thoroughly: Gently mix the medium containing the compound before adding it to the cells.
-
DMSO concentration control: It is crucial to maintain a low final concentration of DMSO in the cell culture (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Recommended Concentration Range for Cell Culture Experiments
Based on this information, a preliminary dose-response experiment is recommended to determine the optimal concentration range for your specific cell line. A suggested starting range is between 1 µM and 50 µM .
Table 2: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration (µM) |
| 1 |
| 5 |
| 10 |
| 25 |
| 50 |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of Condurango glycosides involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the p53 signaling pathway.
Caption: this compound Signaling Pathway.
The diagram above illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Experimental Workflow for Cell-Based Assays.
The workflow diagram outlines the key steps for conducting cell-based experiments using this compound.
Stability and Storage
Proper storage of this compound stock solutions is critical to maintain their bioactivity.
-
Powder: Store at -20°C for long-term stability.
-
DMSO Stock Solutions: Store in aliquots at -80°C to minimize degradation from freeze-thaw cycles. When stored properly, many compounds in DMSO are stable for extended periods. It is good practice to use a fresh aliquot for each experiment. Avoid storing stock solutions at room temperature for prolonged periods.
References
- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. rsc.org [rsc.org]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"improving solubility of Condurango glycoside C for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Condurango glycoside C for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. The primary cause is often "solvent shock".[1] This occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor water solubility, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for many glycosides, including the related Condurango glycoside A.[1][2] Methanol is another potential solvent.[2] It is crucial to limit the final concentration of the organic solvent in your assay to avoid cellular toxicity, typically keeping it below 0.5% (v/v).[3][4]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of glycosides:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final aqueous solution can help maintain the compound's solubility.[1] The final concentration of the co-solvent must be carefully optimized to prevent any adverse effects on the cells in your assay.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high water solubility and low toxicity.[1]
-
pH Adjustment: The solubility of some glycosidic compounds can be influenced by the pH of the medium.[1] However, any pH adjustments must be compatible with the optimal conditions required for your specific cells and assay.[1]
-
Sonication: In some cases, sonication can help dissolve the compound in the desired medium.[6] One study described making a dried Condurango extract soluble by sonication in ice-cold cell culture medium.[6]
Q4: I am observing inconsistent results in my in vitro assays. Could this be related to solubility issues?
A4: Yes, inconsistent results are often linked to poor solubility. If this compound is not fully dissolved, the actual concentration of the compound in solution will be lower than intended and can vary between experiments. This leads to poor reproducibility. Ensuring the compound is completely dissolved in the stock solution and remains in solution upon dilution into the assay medium is critical for obtaining reliable and consistent data.
Troubleshooting Guides
Problem: Precipitate Formation in Assay Medium
This guide helps you troubleshoot the formation of a precipitate when diluting your this compound stock solution into the aqueous assay medium.
Data Presentation: Solubility of Condurango Glycosides and Enhancement Strategies
| Compound/Strategy | Solvent/Method | Known Solubility/Recommendation | Citation |
| Condurango glycoside A | DMSO | Soluble | [2] |
| Methanol | Soluble | [2] | |
| General Glycosides | Co-solvents (e.g., DMSO, Ethanol) | Use a minimal percentage in the final solution to maintain solubility. The final concentration should be tested for cytotoxicity (typically <0.5%). | [1][3] |
| Cyclodextrins (e.g., HP-β-CD) | Forms water-soluble inclusion complexes, enhancing aqueous solubility with low toxicity. | [1][5] | |
| pH Adjustment | Solubility may increase at higher or lower pH, but this must be compatible with the experimental system. | [1] | |
| Solid Dispersion | Can enhance dissolution by dispersing the compound in a carrier matrix. | [5] | |
| Particle Size Reduction | Micronization or nanosuspension can increase the surface area and improve dissolution rate. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Methodology:
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Weighing: Carefully weigh the solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, sterile-filtered DMSO to the tube.
-
Mixing: Vortex the solution vigorously. If necessary, use a sonicator water bath for short intervals to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for creating a water-soluble inclusion complex of this compound.
Methodology:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in a suitable volume of deionized water or buffer with stirring to create a clear solution (e.g., 10-40% w/v).
-
Add Compound: Add the pre-weighed this compound powder to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound often needs to be optimized (e.g., starting from 1:1 and increasing).
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[1] The solution should become clearer as the glycoside is encapsulated.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved material and to ensure sterility before use in cell culture.[1]
-
Application: The resulting clear solution can now be used for preparing dilutions for your in vitro assay.
Signaling Pathway Visualization
The related compound, Condurango glycoside A, has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the p53 signaling pathway.[2][8] This pathway may be relevant for this compound and is presented here as a potential mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Condurango Glycoside C in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Condurango glycoside C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many glycosides, is primarily influenced by pH, temperature, light exposure, and the solvent composition of the solution. These factors can lead to hydrolysis of the glycosidic bond, resulting in the formation of the aglycone and the sugar moiety, or other degradation products.
Q2: How can I monitor the degradation of this compound during my stability studies?
A2: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2] This allows for the separation and quantification of the parent glycoside and its degradation products over time.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for many glycosides is the hydrolysis of the glycosidic bond, which would yield the aglycone of this compound and its corresponding sugar. However, other degradation products may form depending on the specific stress conditions applied.
Q4: Are there any specific storage recommendations for stock solutions of this compound?
A4: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a buffer system that maintains a stable pH, ideally in the acidic to neutral range.[1] The optimal pH should be determined experimentally.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution at Room Temperature
Possible Cause:
-
pH of the solution: Glycosidic bonds are often susceptible to hydrolysis under acidic or alkaline conditions.[3][4][5][6]
-
Enzymatic contamination: The presence of glycosidases can catalyze the hydrolysis of the glycoside.[7]
-
Light exposure: Some glycosides are known to be sensitive to light, which can accelerate degradation.[1][7]
Troubleshooting Steps:
-
pH Analysis: Measure the pH of your solution. If it is in the acidic or alkaline range, consider buffering the solution to a more neutral pH (e.g., pH 6-7) and repeat the experiment.
-
Enzyme Inactivation: If enzymatic contamination is suspected, prepare solutions using sterile, purified water and consider filtering the solution through a 0.22 µm filter.
-
Photostability Check: Repeat the experiment with the solution protected from light (e.g., by using amber vials or covering the container with aluminum foil) to assess for photodegradation.[1]
Issue 2: Inconsistent Results in Thermal Stability Studies
Possible Cause:
-
Inaccurate temperature control: Fluctuations in the incubation temperature can lead to variable degradation rates.
-
Evaporation of solvent: At elevated temperatures, solvent evaporation can concentrate the sample, leading to inaccurate measurements.
-
Non-uniform heating: Uneven heating of the sample can result in different degradation rates within the solution.
Troubleshooting Steps:
-
Temperature Validation: Ensure your incubator or water bath is properly calibrated and maintains a stable temperature.
-
Sample Sealing: Use tightly sealed vials to prevent solvent evaporation during the experiment.
-
Proper Mixing: Ensure the solution is well-mixed before taking aliquots for analysis to ensure homogeneity.
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram During Stability Analysis
Possible Cause:
-
Secondary degradation: The primary degradation products may themselves be unstable and degrade further into other compounds.
-
Interaction with excipients: If working with a formulation, this compound may be reacting with other components in the solution.
-
Oxidation: The glycoside or its degradation products may be susceptible to oxidation.
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and deduce their potential structures.
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products and pathways.
-
Excipient Compatibility: If applicable, test the stability of this compound in the presence of each individual excipient to identify any potential interactions.
Data Presentation
The following tables present hypothetical data based on typical stability studies of glycosides to illustrate how to structure and present your experimental results.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100 | 85 | 15 |
| 5.0 | 100 | 95 | 5 |
| 7.0 | 100 | 98 | 2 |
| 9.0 | 100 | 70 | 30 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 99 | 1 |
| 25 | 100 | 98 | 2 |
| 40 | 100 | 88 | 12 |
| 60 | 100 | 65 | 35 |
Experimental Protocols
Protocol 1: pH Stability Study
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, phosphate).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Spike the stock solution into each buffer to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of degradation at each time point for each pH.
Protocol 2: Thermal Stability Study
-
Sample Preparation: Prepare a solution of this compound in a buffer at a pH where it exhibits maximum stability (determined from the pH stability study).
-
Incubation: Aliquot the solution into tightly sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals, remove a vial from each temperature and allow it to cool to room temperature.
-
Analysis: Analyze the samples using a validated HPLC method.
-
Data Analysis: Determine the degradation rate at each temperature. This data can be used to calculate the degradation kinetics, such as the rate constant (k) and half-life (t½).[8][9]
Visualizations
Caption: Workflow for pH stability testing of this compound.
Caption: Potential degradation pathway for this compound.
References
- 1. Photostability of sennosides and their aglycones in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Condurango Glycoside C HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Condurango glycoside C.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Abnormal System Pressure (High or Low)
High or fluctuating pressure can indicate blockages, while low pressure often suggests leaks.
Troubleshooting Steps:
-
High Pressure:
-
Check for blockages: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure. A significant pressure drop after disconnecting a component indicates the blockage is within that part (e.g., column, tubing, guard column).
-
Column blockage: If the column is the source, try back-flushing it with a strong solvent. If the pressure remains high, the column may need to be replaced.[1]
-
Precipitated buffer: If using a buffer, ensure it is fully dissolved in the mobile phase. Salt precipitation can cause blockages. Flushing the system with a high-aqueous wash may help.[2]
-
-
Low Pressure:
-
Check for leaks: Visually inspect all fittings and connections for any signs of leakage. Overtightened metal fittings and worn plastic fittings can be common sources of leaks.[2]
-
Pump issues: Air bubbles in the pump head can cause low and fluctuating pressure. Purge the pump to remove any trapped air.[1][3] Worn pump seals can also lead to leaks and require replacement.[3]
-
Mobile phase reservoir: Ensure there is a sufficient amount of mobile phase in the reservoir and that the inlet tubing is properly submerged.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening, or Splitting)
The shape of a chromatographic peak is crucial for accurate quantification and resolution.
Troubleshooting Steps:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile phase pH: For steroid glycosides, which can have acidic or basic functional groups, adjusting the mobile phase pH can suppress ionization and reduce tailing. For basic compounds, a lower pH is generally better.[2][4]
-
Active sites on the column: Residual silanol (B1196071) groups on silica-based columns can interact with the analyte. Using a well-end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.[5]
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[4]
-
-
Peak Fronting: This is less common than tailing and is often a sign of column overload or poor sample solubility.
-
Broad Peaks: Broad peaks can lead to a loss of resolution and sensitivity.
-
Column degradation: Over time, column performance degrades, leading to broader peaks. Replacing the column may be necessary.
-
Mobile phase composition: Re-optimize the mobile phase composition. For reversed-phase HPLC, increasing the organic solvent percentage can sometimes sharpen peaks.[6]
-
Flow rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate.[6]
-
Extra-column volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[7]
-
-
Split Peaks: This can be caused by issues with the injection process or a partially blocked column.
-
Injector problems: A damaged injector rotor seal can cause split peaks.
-
Partially blocked frit: A blockage at the column inlet frit can distort the sample band. Try back-flushing the column.
-
Sample solvent incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for HPLC separation of this compound?
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution, e.g., starting with a lower percentage of B and increasing over time |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at a wavelength where the glycoside has maximum absorbance (e.g., 210-220 nm) |
| Injection Volume | 10-20 µL |
Q2: My retention times are shifting from run to run. What could be the cause?
A2: Retention time variability can be caused by several factors:
-
Mobile phase composition: Ensure the mobile phase is prepared fresh and accurately. If using a multi-component mobile phase, ensure proper mixing.[1]
-
Column equilibration: The column may not be sufficiently equilibrated between runs, especially after a gradient elution. Increase the equilibration time.[1]
-
Pump flow rate: Inconsistent pump flow will lead to shifting retention times. Check for leaks or air bubbles in the pump.
-
Column temperature: Fluctuations in column temperature can affect retention. Use a column oven for stable temperature control.[1]
Q3: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
A3: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often due to:
-
Contamination: Contaminants in the mobile phase, sample, or from the injector can appear as ghost peaks. Ensure high purity solvents and clean sample vials.[8]
-
Late eluting compounds: A compound from a previous injection may elute in a subsequent run, especially during a gradient analysis. Ensure the run time is long enough to elute all components.
-
Injector carryover: The injector may not be adequately washed between injections. Optimize the injector wash protocol.
Q4: How can I improve the resolution between this compound and other related glycosides?
A4: Improving resolution often involves manipulating the selectivity of the separation.
-
Mobile phase: Adjust the organic solvent type (e.g., methanol (B129727) vs. acetonitrile), the pH of the aqueous phase, or the gradient slope.
-
Stationary phase: Try a different column chemistry. For example, a phenyl-hexyl column may offer different selectivity compared to a C18 column for compounds with aromatic rings.
-
Temperature: Changing the column temperature can alter the selectivity of the separation.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound
-
Extraction: If starting from a plant matrix, an ethanolic or methanolic extraction is typically used.
-
Solid-Phase Extraction (SPE): For sample clean-up and concentration, a C18 SPE cartridge can be employed.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash with water to remove polar impurities.
-
Elute the glycosides with methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under reduced pressure.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Factors influencing HPLC separation quality.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. silicycle.com [silicycle.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. mastelf.com [mastelf.com]
Technical Support Center: Optimizing Condurango Glycoside C for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Condurango glycoside C and its derivatives to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: Condurango glycosides are active constituents derived from the plant Marsdenia cundurango (also known as Gonolobus condurango).[1][2] These compounds, including Condurango glycoside-A (CGA) and other glycoside-rich components (CGS), have demonstrated the ability to induce apoptosis in various cancer cell lines.[3][4] The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to DNA damage, depolarization of the mitochondrial membrane potential (MMP), and subsequent activation of a caspase-3-mediated signaling cascade.[5][6]
Q2: What is the recommended concentration range for this compound to induce apoptosis?
A2: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[7] Based on published studies, effective concentrations have ranged from 0.22 µg/µl to 0.36 µg/µl.[5][8] For a summary of concentrations used in various studies, please refer to Table 1.
Q3: How should I prepare and store this compound?
A3: The solubility and stability of compounds in cell culture media are critical for reproducible results.[9] While specific solvent information for pure this compound is not detailed in the provided results, similar plant-derived glycosides are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the cell culture medium immediately before use. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected time course for apoptosis induction?
A4: The apoptotic process initiated by Condurango glycosides occurs over several hours. Early events, such as DNA damage, can be observed as early as 9-12 hours post-treatment.[3] Key events like ROS elevation and mitochondrial membrane depolarization typically occur between 18 and 24 hours.[6] The activation of executioner caspases, such as caspase-3, is a later event, often detected around 48 hours post-treatment.[6][7] Refer to Table 2 for a detailed timeline of molecular events.
Q5: What are the key signaling pathways involved in this compound-induced apoptosis?
A5: The central mechanism is a ROS-dependent mitochondrial (intrinsic) pathway.[5] Treatment with Condurango glycosides leads to increased intracellular ROS.[3] This oxidative stress triggers the p53 signaling pathway, alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and causes mitochondrial membrane depolarization.[3][7] These events lead to the release of cytochrome c from the mitochondria, which activates the caspase cascade, culminating in the activation of caspase-3 and cell death.[7] Some evidence also suggests the involvement of the extrinsic pathway through the activation of the Fas receptor.[1]
Data Presentation
Table 1: Effective Concentrations of Condurango Glycoside Derivatives in Cancer Cell Lines
| Compound/Extract | Cell Line | Concentration | Time | Effect | Citation |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | 0.22 µg/µl | 24 h | IC50 | [4][5] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical) | 0.36 µg/µl | N/A | Increased ROS | [8] |
| Ethanolic Extract (Con) | H522 (NSCLC) | 0.25 µg/µl | 48 h | IC50 | [10] |
| Condurango Extract (CE) | HeLa (Cervical) | 75 µg/ml | N/A | Used in proliferation assay | [11] |
NSCLC: Non-Small-Cell Lung Cancer
Table 2: Time-Dependent Molecular Events in Condurango Glycoside-Induced Apoptosis
| Time Post-Treatment | Molecular Event | Cell Line | Citation |
| 9 - 12 hours | DNA Damage Induction | HeLa | [3][8] |
| 18 hours | Cell Senescence Appears | HeLa | [3] |
| 18 hours | Modulation of Bax/Bcl-2 Expression | H460 | [7] |
| 18 - 24 hours | ROS Elevation & MMP Depolarization | H460 | [6][7] |
| 24 hours | Cytochrome c Release | H460 | [7] |
| 48 hours | Caspase-3 Activation | H460 | [6][7] |
Experimental Protocols
Protocol: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol provides a general framework for treating cells with this compound and assessing apoptosis by flow cytometry.
-
Cell Seeding:
-
Plate cells (e.g., H460, HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., based on a pre-determined IC50 value).
-
Include appropriate controls: an untreated control and a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) into a 15 ml conical tube.
-
Wash the adherent cells with 1X PBS (phosphate-buffered saline).
-
Trypsinize the adherent cells and add them to the same 15 ml conical tube.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
-
Annexin V-FITC and PI Staining:
-
Resuspend the cell pellet in 100 µl of 1X Annexin V Binding Buffer.
-
Add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
After incubation, add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Results Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Troubleshooting Guide
Caption: Troubleshooting guide for apoptosis induction experiments.
Problem: Inconsistent results between experiments.
-
Possible Cause: Variation in cell passage number or confluency.
-
Solution: Use cells within a consistent, low passage number range. Ensure that cell confluency is similar across experiments at the start of treatment, as this can affect cellular responses.
Problem: High levels of cell death in the vehicle (DMSO) control group.
-
Possible Cause: DMSO concentration is too high, or the cell line is particularly sensitive to DMSO.
-
Solution: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically below 0.1%). If cells are sensitive, lower the concentration further by adjusting the stock solution concentration. Run a DMSO toxicity curve to determine the maximum tolerable concentration for your cell line.
Problem: No increase in ROS generation detected.
-
Possible Cause: The timing of the measurement is incorrect, or the assay is not sensitive enough. ROS generation can be an early and transient event.[7]
-
Solution: Perform a time-course experiment to measure ROS at earlier time points (e.g., 2, 6, 12, 18 hours).[7] Ensure your ROS detection reagent (like H2DCFDA) is fresh and handled according to the manufacturer's protocol. To confirm that the apoptotic mechanism is ROS-dependent, treat cells with the antioxidant N-acetyl cysteine (NAC) alongside this compound; this should rescue the cells from apoptosis.[1][11]
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"preventing off-target effects of Condurango glycoside C in experiments"
Disclaimer: This document provides technical guidance on preventing and identifying off-target effects of Condurango glycosides in experimental settings. It is intended for use by researchers, scientists, and drug development professionals. The information regarding the mechanism of action is primarily based on studies of Condurango glycoside-rich components (CGS) and Condurango glycoside A (CGA), as there is limited publicly available data specifically for Condurango glycoside C.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for Condurango glycosides?
A1: The primary on-target mechanism of Condurango glycosides, particularly Condurango glycoside A (CGA) and Condurango glycoside-rich components (CGS), is the induction of apoptosis in cancer cells.[1][2][3][4] This is primarily initiated through the generation of Reactive Oxygen Species (ROS), which leads to DNA damage.[1][4][5] This, in turn, upregulates the p53 signaling pathway, a critical tumor suppressor.[1][4] The activation of p53 promotes the expression of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in programmed cell death.[1][4]
Q2: What are the potential off-target effects to consider when working with this compound?
A2: While specific off-target effects for this compound are not well-documented, researchers should consider general off-target liabilities common to natural product-derived glycosides. These can include:
-
Broad cytotoxicity: At higher concentrations, the compound may induce cell death through mechanisms other than the intended apoptotic pathway, potentially by affecting general cellular processes.
-
Mitochondrial liabilities: As the on-target mechanism involves ROS production and mitochondrial membrane potential depolarization, off-target effects on mitochondrial function in non-cancerous cells or through unintended pathways are possible.[2][6]
-
Kinase inhibition: Many natural products exhibit promiscuous binding to the ATP-binding pocket of various kinases. Off-target kinase inhibition could lead to the modulation of unexpected signaling pathways.
-
Assay interference: The compound may directly interact with assay reagents (e.g., reducing MTT tetrazolium salt) or possess intrinsic fluorescent properties, leading to false-positive or false-negative results.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following:
-
Dose-response studies: Determine the optimal concentration range where on-target effects are maximized and off-target cytotoxicity is minimized. Use the lowest effective concentration.
-
Use of appropriate controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available. For mechanism-specific off-target effects, co-treatment with inhibitors (e.g., an antioxidant like N-acetyl cysteine for ROS-mediated effects) can be insightful.[5]
-
Orthogonal assays: Confirm key findings using multiple, independent assays that measure the same endpoint through different mechanisms. For example, supplement a metabolic activity-based viability assay (like MTT) with a membrane integrity assay (like Trypan Blue exclusion).
-
Purity of the compound: Ensure the purity of your this compound sample, as impurities from the extraction and purification process can be a source of off-target activity.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity observed at concentrations where the on-target effect is not expected. | 1. General off-target cytotoxicity. 2. Compound aggregation at high concentrations. 3. Presence of cytotoxic impurities. | 1. Perform a cell viability assay with a different readout (e.g., CellTiter-Glo® to measure ATP levels).2. Assess compound solubility in your media. Consider including a non-ionic detergent like Triton X-100 at a low concentration in a control experiment to disrupt potential aggregates.3. Verify the purity of your compound using techniques like HPLC-MS. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Annexin V). | 1. Assay interference: The compound may be directly reducing the MTT reagent, leading to a false cell viability reading.2. Different kinetics of cell death: The chosen time points may be optimal for one assay but not another (e.g., apoptosis may be initiated before significant changes in metabolic activity are detectable). | 1. Run a cell-free assay interference control: Incubate your compound with the MTT reagent in media without cells to check for direct reactivity.2. Perform a time-course experiment to measure both apoptosis (Annexin V) and cell viability (MTT) at multiple time points (e.g., 6, 12, 24, 48 hours). |
| Unexpected changes in a signaling pathway observed via Western blot. | 1. Indirect downstream effects: The observed changes may be a secondary consequence of the primary on-target effect (e.g., p53 activation can influence numerous pathways).2. Direct off-target kinase inhibition. | 1. Use a specific inhibitor for the on-target pathway to see if the unexpected signaling changes are also affected.2. Perform an in vitro kinase profiling assay to screen your compound against a panel of purified kinases to identify potential off-target interactions. |
| Experimental results are not reproducible. | 1. Compound instability: Natural products can be unstable in solution or under certain storage conditions.2. Poor solubility: The compound may be precipitating out of solution in the assay media. | 1. Prepare fresh stock solutions for each experiment. Investigate the stability of the compound under your specific assay and storage conditions.2. Visually inspect for precipitation in your stock solutions and final assay wells. Try different solubilizing agents if necessary. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 Value | Incubation Time |
| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | Cell Viability | 0.22 µg/µl | 24 hours |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | Cell Viability | 32 µg/ml | 24 hours |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[7]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin and wash with serum-containing media to inactivate the trypsin. For suspension cells, proceed to the next step. Collect 1-5 x 10⁵ cells by centrifugation.[8]
-
Washing: Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Annexin V Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8][10]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10][11]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
Intracellular ROS Detection (H2DCFDA Assay)
-
Cell Preparation: Seed adherent cells in a dark, clear-bottomed 96-well plate and allow them to attach overnight. For suspension cells, culture them to the desired density.
-
H2DCFDA Loading: Prepare a fresh 20 µM working solution of H2DCFDA in 1X assay buffer or serum-free media.[12] Remove the culture medium from the cells, wash once with PBS, and add the H2DCFDA working solution.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[13][14]
-
Compound Treatment: Wash the cells with 1X assay buffer to remove excess probe. Add media containing the desired concentrations of this compound. Include a positive control (e.g., pyocyanin (B1662382) or H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14] Kinetic readings can be taken over a period of time to monitor ROS production.
Western Blot for Key Signaling Proteins (p53, Caspase-3)
-
Sample Preparation: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-p53, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
Visualizations
References
- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 14. doc.abcam.com [doc.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. static.igem.org [static.igem.org]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.origene.com [cdn.origene.com]
"addressing batch-to-batch variability of Condurango glycoside C extract"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Condurango glycoside C extract. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pregnane (B1235032) glycoside isolated from the bark of Marsdenia cundurango.[1] While research on this compound is specific, studies on the closely related and major component, Condurango glycoside A (CGA), have elucidated a likely shared mechanism of action. This involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to the upregulation of the p53 tumor suppressor protein and subsequent activation of the caspase cascade.
Q2: What are the main factors contributing to batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in herbal extracts like that of Condurango is a common issue stemming from several factors:
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Raw Material Variation: The chemical composition of the Marsdenia cundurango bark can vary depending on the geographical origin, harvest time, climate, and storage conditions.
-
Extraction Process: Differences in the extraction solvent, temperature, and duration can significantly impact the yield and purity of this compound.
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Post-Extraction Processing: Variations in purification and drying methods can lead to inconsistencies in the final extract's composition and stability.
Q3: What is the typical concentration of Condurango glycosides in the raw plant material?
A3: The dried bark of Marsdenia cundurango contains approximately 1% to 3% of a mixture of pregnane glycosides, collectively known as condurangin.[2] This mixture includes Condurango glycosides A and C, among others. The exact concentration of this compound within this mixture can vary between batches.
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Symptoms:
-
Significant differences in IC50 values between different batches of the extract.
-
Variable levels of apoptosis or other cellular responses observed in repeated experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Variation in this compound Concentration | Quantify the concentration of this compound in each batch using a validated HPLC method. Normalize the treatment concentrations based on the actual glycoside content. |
| Presence of Interfering Compounds | Profile the extract using HPLC-MS to identify potential impurities or degradation products that may have agonistic or antagonistic effects. |
| Degradation of Active Compound | Store the extract under appropriate conditions (cool, dark, and dry) to prevent degradation. Assess the stability of the extract over time. |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
Issue 2: Poor Resolution or Inconsistent Peaks in HPLC Analysis
Symptoms:
-
Broad or tailing peaks for this compound.
-
Shifting retention times for the analyte of interest.
-
Presence of unexpected peaks that co-elute with the analyte.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal HPLC Method | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is appropriate for pregnane glycoside separation (e.g., C18) and is not degraded. |
| Sample Matrix Interference | Implement a solid-phase extraction (SPE) clean-up step for the extract before HPLC analysis to remove interfering compounds. |
| Analyte Degradation During Analysis | Use a mobile phase with a suitable pH to ensure the stability of the glycoside during the run. Protect the samples from light and heat. |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid overloading the column, which can cause peak distortion. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Marsdenia cundurango Ethanolic Extract
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time |
| HeLa | Cervical Cancer | 459 | 72 hours[3] |
| HepG2 | Liver Cancer | 477 | 72 hours[3] |
| A549 | Non-small cell lung cancer | ~350 (IC50 dose) | 48 hours[4] |
| H522 | Non-small cell lung cancer | ~250 (IC50 dose) | 48 hours[4] |
Table 2: Typical Concentration of Total Condurangin
| Parameter | Value |
| Total Pregnane Glycosides (Condurangin) in Dried Bark | 1 - 3% (w/w)[2] |
Experimental Protocols
Protocol 1: Extraction of Condurango Glycoside-Rich Fraction
This protocol is based on established methods for extracting pregnane glycosides from Marsdenia cundurango bark.
-
Milling: Finely divide well-dried bark of Marsdenia cundurango.
-
Maceration: To 500 g of the powdered bark, add 1 liter of methanol (B129727). Allow the mixture to stand at room temperature overnight.
-
Filtration: Filter the mixture and collect the filtrate.
-
Repeated Extraction: Treat the residue three more times, each with 0.75 liters of methanol.
-
Concentration: Combine all the filtrates and concentrate to dryness at 45°C under reduced pressure to yield the crude extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel) followed by semi-preparative HPLC to isolate this compound.
Protocol 2: Proposed HPLC Method for Quantification of this compound
Note: This method is a starting point based on the analysis of similar pregnane glycosides and requires validation for linearity, precision, accuracy, and specificity for this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 49% B
-
15-18 min: 49-62% B
-
18-23 min: 62% B
-
23-33 min: 62-85% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm filter, and inject.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound extract and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for the extraction of Condurango glycoside-rich components.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 4. specialchem.com [specialchem.com]
- 5. shimadzu.com.cn [shimadzu.com.cn]
"minimizing cytotoxicity of Condurango glycoside C to normal cells"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Condurango glycoside C, with a focus on minimizing its effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity in cancer cells?
A1: this compound induces cytotoxicity in cancer cells primarily through the generation of Reactive Oxygen Species (ROS).[1][2][3] This increase in ROS leads to a cascade of cellular events, including DNA damage, depolarization of the mitochondrial membrane, and cell cycle arrest at the G0/G1 phase.[1][2][3][4][5] Ultimately, these events trigger apoptosis (programmed cell death) through the activation of signaling pathways involving p53 and caspase-3.[2][4][5][6]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: Studies have shown that Condurango extracts and their glycoside components display minimal cytotoxicity against normal cells.[1][7][8] For instance, research on Condurango extract demonstrated significantly less impact on the viability of normal human liver cells (WRL-68) and peripheral blood mononuclear cells (PBMCs) compared to its effects on cancer cell lines.[1][8]
Q3: How can I experimentally verify the selective cytotoxicity of this compound in my cell lines?
A3: To verify selective cytotoxicity, it is recommended to perform parallel cytotoxicity assays on your cancer cell line of interest and a relevant normal (non-cancerous) cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is well-suited for this purpose.[9][10] By comparing the IC50 (half-maximal inhibitory concentration) values obtained for both cell lines, you can quantify the selectivity of the compound. A significantly higher IC50 value for the normal cell line would indicate selective cytotoxicity towards the cancer cells.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis in cancer cells?
A4: The primary signaling pathway initiated by this compound is the ROS-dependent p53 signaling pathway.[4][5] The accumulation of ROS leads to the upregulation of p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][6] This shift in the Bax/Bcl-2 ratio causes mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[5][6][11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cell lines. | 1. High concentration of this compound. 2. Contamination of the cell culture. 3. Sensitivity of the specific normal cell line. 4. Incorrect solvent or final solvent concentration. | 1. Perform a dose-response experiment with a wider range of concentrations to determine the optimal selective concentration. 2. Check cell cultures for microbial contamination and perform mycoplasma testing. 3. Use a different, more robust normal cell line for comparison. 4. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically <0.5%). |
| Inconsistent results in cytotoxicity assays. | 1. Variation in cell seeding density. 2. Fluctuation in incubation time. 3. Pipetting errors. 4. Issues with the MTT reagent or solubilization buffer. | 1. Ensure a uniform cell number is seeded in each well. 2. Maintain consistent incubation times for drug treatment and MTT assay steps. 3. Use calibrated pipettes and proper pipetting techniques. 4. Prepare fresh MTT solution and ensure complete dissolution of formazan (B1609692) crystals. |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. The specific cancer cell line may be resistant to this compound. 2. The chosen normal cell line may be unusually sensitive. 3. The compound may lack selectivity for the tested cell lines. | 1. Test a panel of different cancer cell lines to identify a sensitive model. 2. Use a well-characterized and robust normal cell line as a control. 3. Re-evaluate the purity and identity of the this compound sample. |
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic effects of Condurango glycosides and extracts on different cell lines. Note that direct comparison may be limited due to variations in experimental conditions and the use of extracts versus isolated glycosides.
| Cell Line | Cell Type | Compound | Concentration | Effect | Reference |
| HeLa | Human Cervical Cancer | Condurango Extract | 50 µg/mL | Cytotoxic | [1] |
| WRL-68 | Human Normal Liver | Condurango Extract | 50 µg/mL | Minimal cytotoxicity | [1] |
| Mouse PBMCs | Mouse Normal Peripheral Blood Mononuclear Cells | Condurango Extract | 50 µg/mL | Minimal cytotoxicity | [1] |
| H460 | Human Non-Small Cell Lung Cancer | Condurango Glycoside-rich Components | 0.22 µg/µL | IC50 at 24h | [2] |
| A549 | Human Non-Small Cell Lung Cancer | Condurango Extract | ~0.35 µg/µL | ~50% cell death at 48h | [7] |
| H522 | Human Non-Small Cell Lung Cancer | Condurango Extract | ~0.25 µg/µL | ~50% cell death at 48h | [7] |
| PBMC | Human Normal Peripheral Blood Mononuclear Cells | Condurango Extract | Not specified | Spared significantly | [7][8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate in a humidified incubator (37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and solvent alone as negative controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: ROS-dependent p53 signaling pathway in cancer cells.
Experimental Workflow for Assessing Selective Cytotoxicity
Caption: Workflow for determining selective cytotoxicity.
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro -CELLMED | Korea Science [koreascience.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-cancer Treatment with Condurango 30C Shows Amelioration of Benzo[a]pyrene-induced Lung Cancer in Rats Through the Molecular Pathway of Caspa- se-3-mediated Apoptosis Induction: -Anti-lung cancer potential of Condurango 30C in rats- - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting unexpected results in Condurango glycoside C assays"
Welcome to the technical support center for Condurango glycoside C assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, and its related compounds like Condurango glycoside A (CGA), primarily induce apoptosis (programmed cell death) in cancer cells.[1][2][3] This is achieved through the generation of Reactive Oxygen Species (ROS), which leads to DNA damage, cell cycle arrest, and the activation of caspase cascades.[1][3][4]
Q2: Which cell lines have been reportedly used for testing Condurango glycosides?
Several cancer cell lines have been used in published studies, including:
It is important to note that the cytotoxic effects can vary between cell lines.[2]
Q3: What are the expected outcomes of a successful experiment with this compound on cancer cells?
A successful experiment should demonstrate:
-
Induction of apoptosis, confirmed by assays like Annexin V-FITC/PI staining.[4]
-
Arrest of the cell cycle, typically at the G0/G1 phase.[1][3]
-
Increased levels of intracellular Reactive Oxygen Species (ROS).[2][4]
-
Depolarization of the mitochondrial membrane potential.[2][4]
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Activation of caspase-3.[4]
Troubleshooting Guide
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: No significant decrease in cell viability observed in MTT or similar proliferation assays.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The IC50 value can vary between cell lines. Perform a dose-response experiment with a broader range of concentrations. One study on non-small cell lung cancer cells identified an IC50 of 0.22 µg/µl at 24 hours.[4] |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different, more sensitive cell line as a positive control. Minimal cytotoxicity has been observed in some non-cancerous cell lines.[2] |
| Compound Instability | Ensure proper storage and handling of the this compound. Prepare fresh solutions for each experiment. |
| Incubation Time | The cytotoxic effect is time-dependent. Consider increasing the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect. |
Issue 2: Apoptosis is not detected or is minimal after treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The induction of apoptosis is dose-dependent. Use a concentration at or above the IC50 value determined from your cell viability assays. |
| Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis. DNA damage may be observed earlier (9-12 hours), while apoptosis peaks later.[3] |
| Assay Sensitivity | Use multiple assays to confirm apoptosis. For example, complement Annexin V-FITC/PI staining with a caspase activation assay or analysis of DNA laddering.[4] |
| ROS Scavenging | If the culture medium contains high levels of antioxidants, it might interfere with the ROS-mediated mechanism of this compound. Use a standard culture medium and consider N-acetyl cysteine (NAC), a ROS scavenger, as a negative control to confirm the role of ROS.[2][5] |
Issue 3: Unexpectedly low or no increase in Reactive Oxygen Species (ROS) levels.
| Possible Cause | Troubleshooting Step |
| Timing of Measurement | ROS generation can be an early event. Measure ROS levels at earlier time points post-treatment (e.g., 1, 3, 6 hours). |
| Probe Sensitivity/Concentration | Ensure the ROS detection probe (e.g., DCFDA) is used at the optimal concentration and that the instrumentation is sensitive enough for detection. |
| Cellular Antioxidant Capacity | The cell line being used may have a high intrinsic antioxidant capacity, neutralizing the generated ROS. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ cells per well and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 2. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proceraside A, a new cardiac glycoside from the root barks of Calotropis procera with in vitro anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Technical Support Center: Enhancing the Bioavailability of Condurango Glycoside C for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of Condurango glycoside C. Given the limited specific data on this compound, the information provided is based on established principles for enhancing the bioavailability of plant-derived glycosides and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The oral bioavailability of many plant glycosides, likely including this compound, is often limited by several factors:
-
Poor aqueous solubility: This can limit the dissolution of the compound in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low intestinal permeability: The bulky and hydrophilic nature of the glycoside moiety can hinder its passage across the intestinal epithelial barrier.[1]
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Enzymatic degradation: Glycosidases in the GI tract can hydrolyze the glycosidic bond, leading to the formation of the aglycone and sugar moieties, which may have different absorption and activity profiles.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the absorbed compound back into the intestinal lumen.
-
First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
Q2: What are the general strategies to enhance the bioavailability of glycosides like this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can improve the solubility and absorption of poorly soluble compounds.[2][3]
-
Nanoparticle systems: Encapsulating the glycoside in polymeric nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.[4]
-
Use of permeation enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, facilitating the paracellular transport of the glycoside.
-
Inhibition of efflux pumps and metabolic enzymes: Co-administration with inhibitors of P-gp (e.g., piperine) or cytochrome P450 enzymes can increase the systemic exposure of the glycoside.[1]
-
Prodrug approach: Modifying the chemical structure of the glycoside to create a more lipophilic prodrug can improve its passive diffusion across the intestinal membrane.
Q3: Are there any known pharmacokinetic parameters for Condurango glycosides?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound in vivo. | Poor aqueous solubility leading to incomplete dissolution. | - Reduce particle size (micronization, nanocrystals).- Formulate as a solid dispersion.- Utilize lipid-based formulations (e.g., SEDDS).[2] |
| Low intestinal permeability. | - Co-administer with a permeation enhancer.- Formulate in a nano-carrier system to promote uptake. | |
| Extensive first-pass metabolism. | - Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4).[1] | |
| Rapid clearance of the compound from plasma. | Efficient metabolism and/or renal excretion. | - Investigate the metabolic pathways to identify potential sites for chemical modification to slow down metabolism.- Consider controlled-release formulations to maintain therapeutic concentrations for a longer duration.[4] |
| Inconsistent results between different in vivo studies. | Differences in animal species, strain, or sex.Variations in the formulation and dosing regimen.Gut microbiota differences affecting glycoside metabolism. | - Standardize the experimental model and protocol.- Ensure consistent formulation preparation and administration.- Consider the potential role of gut microbiota and its modulation. |
| Degradation of this compound in the formulation or GI tract. | Hydrolysis of the glycosidic linkage by enzymes or acidic pH. | - Encapsulate the compound in a protective carrier (e.g., enteric-coated nanoparticles) to prevent degradation in the stomach.- Investigate the stability of the compound at different pH values to optimize the formulation. |
Quantitative Data Summary
As specific quantitative bioavailability data for this compound is not available, the following table presents data for a related steroidal glycoside, P57, to provide a comparative reference.
Table 1: Pharmacokinetic Parameters of P57 (Oxypregnane Steroidal Glycoside) in Mice [5]
| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (25 mg/kg) |
| Tmax (h) | 0.6 | - |
| Cmax (ng/mL) | Not Reported | - |
| t1/2 (h) | Similar for both routes | Similar for both routes |
| Oral Bioavailability (%) | 47.5 | - |
| Clearance (L/h/kg) | - | 1.09 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Assess the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Select the components that show the highest solubilizing capacity for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the emulsification properties of each mixture upon gentle agitation in an aqueous medium.
-
Identify the region in the phase diagram that forms a stable and clear microemulsion.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant based on the optimal ratio determined from the phase diagram.
-
Add the required amount of this compound to the mixture and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the globule size, polydispersity index (PDI), and zeta potential of the resulting microemulsion upon dilution with an aqueous medium.
-
Evaluate the in vitro drug release profile using a dialysis bag method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model:
-
Use healthy adult male or female Sprague-Dawley rats or BALB/c mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing and Sample Collection:
-
Divide the animals into two groups: one receiving the pure this compound suspension and the other receiving the enhanced bioavailability formulation (e.g., SEDDS).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Prepare a calibration curve and quality control samples.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability, using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Proposed signaling pathway for the anti-cancer effects of Condurango glycosides.[6][7][8]
References
- 1. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Condurango Glycoside C
Disclaimer: A specific, validated long-term storage protocol for Condurango glycoside C is not publicly available in the reviewed literature. The following guidelines are based on general best practices for the storage of cardiac glycosides and other sensitive natural compounds. Researchers should always consult the Certificate of Analysis provided by the supplier for any specific storage recommendations. It is highly recommended to perform in-house stability assessments for long-term storage.
Frequently Asked Questions (FAQs)
Q1: How should I handle the vial of this compound upon receipt?
A1: Upon receipt, equilibrate the product to room temperature before opening to prevent moisture condensation. Inspect the vial for any damage or breach of the seal. For initial handling, it is advisable to work in a clean, dry environment, and to minimize the time the container is open.
Q2: What is the recommended temperature for long-term storage of solid this compound?
A2: While specific data for this compound is limited, a study on cardiac glycosides suggests that storage at low temperatures can be beneficial for long-term stability[1]. As a general best practice for sensitive compounds, storage at -20°C or -80°C is recommended for the solid form to minimize degradation. For short-term storage, 4°C may be acceptable.
Q3: How should I store this compound once it is in solution?
A3: Stock solutions should be stored at -20°C or, preferably, -80°C. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What is a suitable solvent for dissolving this compound?
A4: The choice of solvent depends on the experimental application. For creating stock solutions, high-purity, anhydrous solvents such as DMSO or ethanol (B145695) are commonly used for glycosides. Ensure the solvent is appropriate for your downstream assays and will not react with the compound.
Q5: Is this compound sensitive to light or air?
A5: Many complex organic molecules, including glycosides, can be sensitive to light and oxygen. To mitigate potential degradation, store both solid compound and solutions in amber or opaque vials to protect from light. For maximum stability, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
Q1: My this compound solution has changed color. What does this indicate?
A1: A change in color often signifies chemical degradation or oxidation. This could be due to improper storage conditions such as exposure to light, air, or reactive impurities in the solvent. It is recommended to discard the solution and prepare a fresh one from solid stock. To prevent this, ensure storage in amber vials, under an inert atmosphere if possible, and use high-purity, anhydrous solvents.
Q2: I am observing a decrease in the biological activity of my compound over time. What could be the cause?
A2: A loss of activity is a primary indicator of compound degradation. The most common causes are:
-
Repeated Freeze-Thaw Cycles: This can cause the compound to degrade. Always aliquot your stock solutions into single-use vials.
-
Improper Storage Temperature: Storing solutions at 4°C or room temperature for extended periods can lead to instability. For long-term storage, -80°C is recommended.
-
Hydrolysis: Glycosidic bonds can be susceptible to hydrolysis, especially if there is moisture present in the solvent or if the solution is not stored at a low enough temperature. Ensure the use of anhydrous solvents.
Q3: I see precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. Gently warm the solution and vortex to try to redissolve the compound completely before use. If it does not redissolve, it may indicate degradation or insolubility, and the solution should be prepared fresh. To avoid this, ensure vials are sealed tightly to prevent solvent evaporation.
Data Presentation: Recommended Storage Conditions
| Form | Storage Condition | Temperature | Light/Air Protection | Duration |
| Solid | Desiccated | -20°C to -80°C | Amber vial, inert gas optional | Long-Term |
| Stock Solution | Anhydrous Solvent (e.g., DMSO) | -80°C | Amber vial, inert gas recommended | Long-Term (in aliquots) |
| Stock Solution | Anhydrous Solvent (e.g., DMSO) | -20°C | Amber vial, inert gas recommended | Mid-Term (in aliquots) |
| Working Solution | Assay Buffer | 2-8°C | Protect from light | Short-Term (prepare fresh) |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound over time. Specific parameters may need to be optimized.
1. Objective: To quantify the percentage of intact this compound remaining after storage under specific conditions (e.g., different temperatures, time points).
2. Materials:
-
This compound (high purity standard)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Methodology:
-
Preparation of Standard Solution (Time 0):
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilute this stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL). This is your T=0 sample.
-
Immediately analyze this sample via HPLC to obtain the initial peak area, which represents 100% integrity.
-
-
Storage of Samples:
-
Aliquot the concentrated stock solution into several vials.
-
Store these aliquots under the conditions you wish to test (e.g., 4°C, -20°C, -80°C).
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for glycosides is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Example: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a UV detector set to a wavelength appropriate for the compound's chromophore (e.g., 210-220 nm, may require scanning for optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Prepare a working solution in the same manner as the T=0 sample.
-
Analyze by HPLC using the same method.
-
Record the peak area of the main compound. Look for the appearance of new peaks, which would indicate degradation products.
-
4. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying sources of compound instability.
References
Technical Support Center: Validating Condurango Glycoside C Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Condurango glycoside C (CGS). The information is designed to address specific issues that may be encountered during the experimental validation of its activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Question: What are the known biological activities of this compound that I should be testing for?
Answer: this compound and its derivatives have been shown to primarily induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2][3][4][5][6] The underlying mechanism often involves the generation of reactive oxygen species (ROS).[2][3][6][7][8] Therefore, key experiments should focus on validating these three interconnected activities: cytotoxicity, cell cycle modulation, and ROS production.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Question: My MTT assay results show inconsistent or low cytotoxicity for this compound. What are the possible reasons?
Answer: Several factors can lead to inconsistent MTT assay results. Here are some troubleshooting steps:
-
Inappropriate Cell Seeding Density: Ensure you have determined the optimal cell seeding density for your specific cell line. A linear relationship between cell number and the signal produced should be established.
-
Incorrect Incubation Times: The incubation time with the MTT reagent (typically 2-4 hours) and the solubilization agent (can be up to 2 hours or overnight) are critical.[1] Under-incubation can lead to incomplete formazan (B1609692) crystal formation or dissolution.
-
Reagent Contamination: The MTT reagent is susceptible to contamination. If the reagent appears blue-green, it should be discarded.
-
Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media. Visually inspect your wells for any precipitate. If precipitation is observed, consider using a different solvent or a lower concentration range.
-
High Background Absorbance: High blank readings (medium only) can skew results. This may be due to contamination of the medium or the presence of reducing agents in the medium.
Control Experiments for MTT Assay:
| Control Type | Purpose | Expected Outcome |
| Untreated Control | Baseline cell viability. | High absorbance, indicating 100% cell viability. |
| Vehicle Control | To ensure the solvent used to dissolve CGS (e.g., DMSO) does not affect cell viability. | Absorbance similar to the untreated control. |
| Positive Control | To confirm the assay is working correctly. | A known cytotoxic agent (e.g., doxorubicin, staurosporine) should show a dose-dependent decrease in absorbance. |
| Blank Control | To measure the absorbance of the medium and MTT reagent alone. | Low absorbance, which is subtracted from all other readings.[9] |
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining)
Question: I am not observing a significant increase in the Annexin V-positive population after treating cells with this compound. What should I check?
Answer: A lack of Annexin V staining can be due to several experimental factors:
-
Insufficient Treatment Time or Concentration: The induction of apoptosis is time and concentration-dependent. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.[10]
-
Loss of Apoptotic Cells: Early apoptotic cells can detach from the culture plate. It is crucial to collect both the supernatant and the adherent cells for analysis to avoid underestimating the apoptotic population.[11]
-
Incorrect Staining Procedure: Ensure you are following the staining protocol precisely. Do not wash the cells after adding the Annexin V and PI reagents, as this can remove the bound probes.[11]
-
Poor Cell Health: Using unhealthy or over-confluent cells can lead to spontaneous apoptosis in your control group, masking the effect of your compound. Always use cells in the logarithmic growth phase.[11]
-
Compensation Issues in Flow Cytometry: Improper compensation for spectral overlap between FITC and PI can lead to inaccurate results. Always include single-stained controls to set up the compensation correctly.[11]
Control Experiments for Annexin V-FITC/PI Assay:
| Control Type | Purpose | Expected Outcome |
| Unstained Cells | To set the baseline fluorescence and gates on the flow cytometer. | Population in the lower-left quadrant (Annexin V-/PI-).[2][12] |
| Annexin V-FITC Only | To set the compensation for the FITC channel. | A population of early apoptotic cells in the lower-right quadrant (Annexin V+/PI-).[2][12] |
| PI Only | To set the compensation for the PI channel. | A population of necrotic/late apoptotic cells in the upper-left quadrant (Annexin V-/PI+).[2][12] |
| Untreated Cells (Stained with both) | Baseline level of apoptosis in the cell culture. | Majority of cells in the lower-left quadrant (viable).[2] |
| Positive Control | To ensure the assay is detecting apoptosis correctly. | A known apoptosis-inducing agent (e.g., staurosporine, etoposide) should show a significant increase in Annexin V+/PI- and Annexin V+/PI+ populations.[10][13] |
Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining)
Question: I am not seeing the expected cell cycle arrest (e.g., G0/G1 or Sub-G1) with this compound treatment. Why might this be?
Answer: The absence of a clear cell cycle arrest could be due to the following:
-
Incorrect Timing: Cell cycle arrest can be transient. It is important to perform a time-course experiment to capture the peak of the arrest. For example, G0/G1 arrest might be observed at earlier time points (e.g., 2-12 hours), while an increase in the sub-G1 population (indicative of apoptosis) may occur at later time points (e.g., 18-24 hours).[5]
-
Cell Line Specificity: The phase of cell cycle arrest can be cell-type dependent.
-
Data Analysis: Use appropriate software to model the cell cycle phases from the DNA content histogram.
-
Cell Permeabilization: Inadequate cell fixation and permeabilization can lead to poor staining with propidium iodide.
Control Experiments for Cell Cycle Analysis:
| Control Type | Purpose | Expected Outcome |
| Untreated Cells | To establish the normal cell cycle distribution for the cell line. | A typical histogram with distinct G0/G1, S, and G2/M peaks. |
| Vehicle Control | To ensure the solvent does not alter the cell cycle. | Cell cycle distribution similar to the untreated control. |
| Positive Control | To validate the cell cycle analysis protocol. | A known cell cycle inhibitor (e.g., nocodazole (B1683961) for G2/M arrest, hydroxyurea (B1673989) for S-phase arrest) should show a clear accumulation of cells in the respective phase. |
Reactive Oxygen Species (ROS) Detection (e.g., DCFDA/H2DCFDA Assay)
Question: My ROS assay results are variable and not reproducible. What are some common pitfalls?
Answer: ROS assays can be sensitive to experimental conditions. Here are some troubleshooting tips:
-
Probe Instability and Autoxidation: Fluorescent ROS probes can be unstable and may auto-oxidize, leading to high background fluorescence. Prepare fresh working solutions of the probe for each experiment and protect them from light.[7][14]
-
Cell-Free Controls: It is crucial to include a control with the compound and the ROS probe in cell-free media to check for any direct interaction that might cause fluorescence.[15]
-
Time-Dependent Signal: The ROS signal can be transient. It is recommended to perform a time-course experiment to identify the optimal time point for measuring ROS production after treatment.[16]
-
Probe Concentration: The optimal concentration of the ROS probe can vary between cell lines. It may be necessary to titrate the probe to find a concentration that gives a good signal-to-noise ratio.[7]
-
Inconsistent Incubation Times: The time for probe loading and the duration of the assay should be consistent across all samples.[17]
Control Experiments for ROS Detection Assay:
| Control Type | Purpose | Expected Outcome |
| Untreated Cells | Baseline level of intracellular ROS. | Low level of fluorescence. |
| Vehicle Control | To ensure the solvent does not induce ROS. | Fluorescence similar to the untreated control. |
| Positive Control | To confirm that the assay can detect an increase in ROS. | A known ROS inducer (e.g., H₂O₂, pyocyanin, tert-Butyl Hydrogen Peroxide) should show a significant increase in fluorescence.[14][18] |
| Negative Control (ROS Scavenger) | To confirm that the observed fluorescence is due to ROS. | Pre-treatment with a ROS scavenger (e.g., N-acetylcysteine) should attenuate the CGS-induced increase in fluorescence.[8] |
| Cell-Free Control | To check for direct interaction between the compound and the probe. | No significant increase in fluorescence.[15] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and its derivatives.
Table 1: IC50 Values of Condurango Glycoside Components in Cancer Cell Lines
| Compound | Cell Line | Assay Duration (hours) | IC50 Value (µg/µl) |
| Condurango Glycoside-rich components (CGS) | H460 (NSCLC) | 24 | 0.22[4] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Effect of Condurango Glycoside Components on Cell Cycle Distribution
| Treatment | Cell Line | % of Cells in Sub-G0/G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Untreated Control | H460 | - | - | - | - |
| Condurango 6C | H460 | Increased | - | - | - |
| Condurango 30C | H460 | Increased | - | - | - |
| Condurango Extract (CE) | HeLa | Increased | Increased | Decreased | Decreased[8] |
| Condurangogenin A (ConA) | A549 | Increased (at 18-24h) | Increased (at 2-12h) | - | - |
Note: Specific percentages were not consistently reported across all studies, hence the qualitative descriptions.
Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[1][9]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
2. Apoptosis Detection - Annexin V-FITC/PI Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[2][12][19][20]
-
Cell Treatment: Treat cells with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
3. ROS Detection - DCFDA/H2DCFDA Assay
This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[7][14][18][21]
-
Cell Seeding: Plate cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the media and wash the cells with a buffer. Add the H2DCFDA working solution (typically 10-50 µM) and incubate for 30-45 minutes at 37°C in the dark.
-
Treatment: Remove the H2DCFDA solution and add the media containing this compound and controls.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken at different time points.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for validating CGS activity.
Caption: Troubleshooting logic for Annexin V apoptosis assays.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. static.igem.org [static.igem.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. doc.abcam.com [doc.abcam.com]
Validation & Comparative
Validating the Anticancer Effects of Condurango Glycoside C in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Condurango glycoside C with standard chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), in animal models of lung cancer. The information presented is based on available experimental data to assist in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
Studies on rodent models of benzo[a]pyrene (B130552) (BaP)-induced lung cancer have demonstrated the potential of Condurango glycoside-rich components (CGS) to ameliorate cancerous tissue damage and induce apoptosis. The primary mechanism of action appears to be through the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and activation of the intrinsic apoptotic pathway. This guide synthesizes the available quantitative data to compare the efficacy of this compound with cisplatin and paclitaxel, two standard-of-care chemotherapy drugs for lung cancer.
Comparative Efficacy in Lung Cancer Animal Models
The following tables summarize the available quantitative data from studies on this compound and alternative treatments in rodent models of lung cancer. It is important to note that direct head-to-head comparative studies in the same animal model are limited. The data presented here is compiled from different studies and models, which should be taken into consideration when interpreting the results.
Table 1: Effect on Tumor Growth
| Treatment Group | Animal Model | Dosage and Administration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Citation |
| This compound | BaP-induced lung cancer in rats | Data not available | Data not available | Data not available | [1][2] |
| Cisplatin | KrasG12D-initiated lung tumors in mice | Single dose of 7 mg/kg | Significant reduction | Data not available | [3] |
| Paclitaxel | A549-transplanted null mice | Data not available | 56.63% - 68.54% | Data not available | [4] |
Table 2: Modulation of Key Apoptotic Markers (In Vivo)
| Treatment Group | Animal Model | p53 Expression | Bax Expression | Bcl-2 Expression | Citation |
| This compound | BaP-induced lung cancer in rats | Upregulated | Upregulated | Downregulated | [5] |
| Cisplatin | KrasG12D-initiated lung tumors in mice | No significant change in response | Data not available | Data not available | [3] |
| Paclitaxel | Data not available | Upregulated (in vitro) | Data not available | Data not available |
Note: The data for cisplatin indicates that the initial apoptotic response to the drug is independent of p53. In vitro studies suggest paclitaxel's pro-apoptotic effect involves the MEG3-p53 pathway.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Benzo[a]pyrene (BaP)-Induced Lung Cancer Model in Rats
This model is frequently used to study the carcinogenesis of lung cancer and to evaluate potential therapeutic agents.
-
Animal Strain: White rats (Rattus norvegicus) or Sprague-Dawley rats.[2][5]
-
Induction Agent: Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon found in coal tar and tobacco smoke.
-
Administration: Chronic oral feeding of BaP through gavage at a dose of 50 mg/kg body weight for one month.[2]
-
Tumor Development: Lung cancer typically develops after four months of BaP administration.
-
Treatment Administration: Post-cancer development, animals are treated with this compound, placebo, or other compounds for specified durations (e.g., one, two, or three months).[2]
-
Endpoints: Evaluation parameters include body and lung weights, number and diameter of lung tumor nodules, histological analysis of lung architecture, DNA damage assays, and analysis of protein expression (e.g., via RT-PCR, Western blot, immunohistochemistry).[2][5]
Xenograft Models (for Cisplatin and Paclitaxel)
Standard chemotherapeutics are often evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice.
-
Animal Strain: Immunocompromised mice (e.g., null mice).[4]
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as A549 or KrasG12D-initiated lung tumor cells.[3][4]
-
Implantation: Subcutaneous or orthotopic injection of cancer cells.
-
Treatment Administration: Intraperitoneal or intravenous injection of chemotherapeutic agents at specified doses and schedules.
-
Endpoints: Tumor volume and weight measurements, survival analysis, and molecular analysis of tumor tissue.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in lung cancer cells, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Evaluating Anticancer Effects in BaP-Induced Lung Cancer Model
The diagram below outlines the typical experimental workflow for inducing lung cancer in rats using BaP and subsequent evaluation of therapeutic agents.
Caption: Workflow for in vivo evaluation of anticancer agents.
Conclusion
The available evidence from animal models suggests that this compound exhibits anticancer properties against lung cancer, primarily through the induction of ROS-mediated apoptosis.[6] While qualitative and semi-quantitative data are promising, a lack of standardized, quantitative, and comparative in vivo studies makes a direct and definitive performance comparison with established chemotherapeutics like cisplatin and paclitaxel challenging. Future research should focus on conducting head-to-head studies in standardized animal models to precisely quantify the therapeutic potential of this compound and further elucidate its molecular mechanisms of action. This will be essential for its potential translation into clinical applications.
References
- 1. Post-cancer treatment of Condurango 30C, traditionally used in homeopathy, ameliorates tissue damage and stimulates reactive oxygen species in benzo[a]pyrene-induced lung cancer of rat -CELLMED | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the In Vitro Efficacy of Condurango Glycosides: A Comparative Guide to Experimental Findings
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in vitro studies on Condurango glycoside C and its derivatives, focusing on experimental reproducibility and methodologies. The data presented here is synthesized from multiple studies to offer a comprehensive overview of the current research landscape.
Recent in vitro research has consistently highlighted the potential of Condurango glycosides, including this compound, as agents that can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies have explored the effects of different preparations, including homeopathic dilutions (6C and 30C) and glycoside-rich components (CGS), primarily in non-small cell lung cancer (NSCLC) and cervical cancer cell lines. This guide will delve into the experimental data, protocols, and observed signaling pathways to provide a clear comparison of the available findings.
Comparative Analysis of In Vitro Efficacy
The anti-cancer potential of Condurango glycosides has been evaluated across several studies, with a focus on apoptosis induction, cell cycle arrest, and the generation of reactive oxygen species (ROS). The following tables summarize the key quantitative findings from these experiments, offering a side-by-side comparison of the effects observed with different Condurango preparations.
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| H460 (NSCLC) | Condurango 6C and 30C | IC50 doses | Both induced apoptosis and cell cycle arrest at subG0/G1. Condurango 30C showed a greater apoptotic effect. | [1][2] |
| H460 (NSCLC) | Condurango glycoside-rich components (CGS) | 0.22µg/µl (IC50) | Induced apoptosis via DNA damage, ROS elevation, and significant caspase-3 activation. | [3][4] |
| A549 and NCI-H522 (NSCLC) | Condurango extract (Con) | Not specified | Induced cytotoxicity and apoptosis, with significant sparing of normal cells. | [5] |
| HeLa (Cervical Cancer) | Condurango extract (CE) | Not specified | Induced cytotoxicity mediated by ROS generation and led to DNA damage at the G0/G1 stage. | [6][7] |
| HeLa (Cervical Cancer) | Condurango 30C | 1.5% concentration | Showed cytotoxic and apoptotic effects, with an increased sub-G1 population. | [5] |
| Parameter | Condurango 6C | Condurango 30C | Condurango Glycoside-Rich Components (CGS) | Condurango Extract (CE/Con) |
| Apoptosis Induction | Yes | Yes (more significant than 6C) | Yes | Yes |
| Cell Cycle Arrest | subG0/G1 | subG0/G1 | subG0/G1 | G0/G1 |
| ROS Generation | Yes | Yes | Yes | Yes |
| Mitochondrial Membrane Potential (MMP) Depolarization | Yes | Yes | Yes | Yes |
| Caspase-3 Activation | Yes | Yes (more significant than 6C) | Yes (significant) | Yes |
| Bax/Bcl2 Ratio | Increased | Significantly Increased | Not specified | Not specified |
| Cytochrome-c Release | Upregulated | More significantly upregulated | Not specified | Not specified |
| DNA Damage/Fragmentation | Yes | Yes | Yes | Yes |
Experimental Protocols
The reproducibility of in vitro experiments is critically dependent on the standardization of methodologies. The following section details the key experimental protocols employed in the cited studies investigating Condurango glycosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Protocol:
-
Seed cells (e.g., H460, A549, HeLa) in 96-well plates at a density of approximately 1x10^4 cells/well.
-
After cell attachment, treat with various concentrations of Condurango preparations (e.g., 6C, 30C, CGS) or vehicle control (placebo).
-
Incubate for specified time periods (e.g., 24 and 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
Analysis of Apoptosis and Cell Cycle (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells using fluorescent dyes that bind to DNA.
-
Protocol for Cell Cycle Analysis:
-
Treat cells with Condurango preparations for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a solution containing a DNA-binding dye (e.g., Propidium Iodide - PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer. The subG0/G1 peak is indicative of apoptotic cells.[1]
-
-
Protocol for Annexin V-FITC/PI Staining:
-
Treat and harvest cells as described above.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze by flow cytometry. Annexin V positive cells are apoptotic, while PI staining indicates late apoptotic or necrotic cells.[3]
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Protocol:
-
Treat cells with Condurango preparations for various time points (e.g., 2, 6, 12, 18, 24 hours).
-
Incubate the cells with H2DCFDA.
-
Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.[1]
-
Gene and Protein Expression Analysis (RT-PCR and Western Blot)
-
Principle: Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to measure mRNA expression levels of target genes, while Western Blotting is used to detect and quantify specific proteins.
-
RT-PCR Protocol:
-
Isolate total RNA from treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Amplify the cDNA using gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., GAPDH).
-
Analyze the PCR products by gel electrophoresis.
-
-
Western Blot Protocol:
-
Lyse treated and control cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., cleaved Caspase-3, PARP).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Condurango glycoside-induced apoptosis and a general experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Condurango Glycoside C and Cisplatin Efficacy in Lung Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-cancer efficacy of Condurango glycoside C and the conventional chemotherapeutic agent, cisplatin (B142131), against lung cancer cells. This guide synthesizes available preclinical data, providing a side-by-side look at their mechanisms of action, cytotoxic effects, and impact on the cell cycle.
It is important to note that direct comparative studies evaluating this compound and cisplatin in the same experimental setting are currently unavailable in the published literature. This guide, therefore, draws upon data from separate studies on Condurango glycoside-rich components (CGS) and its active ingredient, condurangogenin A, as a proxy for this compound, and compares it with data on cisplatin. The findings are presented to offer a preliminary understanding and to highlight areas for future research.
Quantitative Efficacy: A Side-by-Side Comparison
The in vitro efficacy of Condurango glycoside-rich components and cisplatin has been evaluated in various non-small cell lung cancer (NSCLC) cell lines. The following table summarizes key quantitative data from independent studies.
| Parameter | Condurango Glycoside-Rich Components (CGS) / Condurangogenin A | Cisplatin | Cell Line(s) |
| IC50 (Concentration for 50% Inhibition) | 0.22 µg/µl (CGS) after 24h[1] | ~11 µM to 34 µM | H460[1] |
| 32 µg/ml (Condurangogenin A) after 24h[2] | H460[2] | ||
| Apoptosis Induction | Increased Annexin V-positive cells[1] | Up to 22.6% late apoptotic cells after 72h[3] | H460[1] |
| Significant increase in apoptotic ratio with 10-20 µM after 24h[4] | H157, A549[4] | ||
| Cell Cycle Arrest | Arrest at SubG0/G1 phase[1][5] | G2/M arrest in sensitive cells[6] | H460[1][5] |
| Accumulation in G0/G1 phase in resistant cells[7] | A549, H460, SKMES-1[7] |
Mechanisms of Action: A Tale of Two Pathways
Both Condurango glycosides and cisplatin induce cancer cell death primarily through the induction of apoptosis, or programmed cell death, though their initial cellular targets differ.
Condurango Glycosides are believed to initiate their anti-cancer effect by generating reactive oxygen species (ROS) within the cancer cells. This oxidative stress leads to DNA damage and depolarization of the mitochondrial membrane. These events trigger the intrinsic apoptotic pathway, culminating in the activation of caspase-3, a key executioner enzyme in apoptosis. Furthermore, Condurango glycosides have been shown to cause cell cycle arrest, preventing the cancer cells from proliferating.[1][5]
Cisplatin , a platinum-based compound, exerts its cytotoxic effects primarily by cross-linking with the DNA of cancer cells. These DNA adducts interfere with DNA replication and repair mechanisms, leading to DNA damage. This damage can trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[6] Similar to Condurango glycosides, cisplatin's mechanism also involves the generation of ROS, which contributes to its apoptotic effects.[3]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Condurango glycosides and cisplatin in inducing apoptosis in lung cancer cells.
Caption: Signaling pathway of Condurango glycosides in lung cancer cells.
Caption: Signaling pathway of Cisplatin in lung cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of Condurango glycoside components or cisplatin for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat lung cancer cells with the compounds as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the compounds, harvest them, and wash with PBS. Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Cell Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines a general workflow for comparing the in vitro efficacy of two compounds on cancer cells.
Caption: General experimental workflow for in vitro drug comparison.
Conclusion
The available preclinical data suggests that both Condurango glycoside-rich components and cisplatin are effective in inducing cell death in lung cancer cells, albeit through partially distinct signaling pathways. While cisplatin is a well-established chemotherapeutic, the potential of natural compounds like Condurango glycosides warrants further investigation. Direct, head-to-head comparative studies are crucial to definitively ascertain the relative efficacy and potential synergistic effects of these two agents. Such research will be invaluable in guiding the future development of more effective and potentially less toxic cancer therapies.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Condurango Glycoside A and Condurango Glycoside-Rich Components in Cancer Research
In the realm of phytochemistry and oncology, glycosides derived from the bark of the Marsdenia condurango vine have emerged as promising candidates for anticancer therapy. Among these, Condurango glycoside A (CGA) and crude Condurango glycoside-rich components (CGS) have been the subject of several studies to elucidate their therapeutic potential. This guide provides a detailed, data-driven comparison of their biological activities, supported by experimental protocols and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these natural compounds.
Comparative Biological Activity
While direct comparative studies between purified Condurango glycoside A and C are limited in the available literature, a functional comparison can be drawn between CGA and a Condurango glycoside-rich component (CGS), which inherently contains a mixture of glycosides, including potentially C. Both have demonstrated significant pro-apoptotic and anti-proliferative effects in various cancer cell lines, primarily through the induction of oxidative stress.
| Parameter | Condurango Glycoside A (CGA) | Condurango Glycoside-Rich Components (CGS) |
| Cell Line(s) Studied | HeLa (Cervical Carcinoma) | H460 (Non-small cell lung cancer), A549 (Non-small cell lung cancer), H522 (Non-small cell lung cancer) |
| Primary Mechanism | ROS-dependent p53 signaling pathway activation, leading to apoptosis and senescence.[1][2] | ROS-mediated caspase-3 dependent apoptosis and DNA damage-induced cell cycle arrest.[3][4] |
| Key Molecular Events | - Increased ROS generation. - Upregulation of p53. - Increased Bax/Bcl-2 ratio. - Release of cytochrome c. - Activation of caspase-3.[1][2] | - Increased ROS accumulation. - Depolarization of mitochondrial membrane potential (MMP). - DNA damage and ladder formation. - Cell cycle arrest at subG0/G1 phase. - Activation of caspase-3.[3][4] |
| Reported IC50 Dose | 0.36 µg/µl in HeLa cells.[1] | 0.22 µg/µl at 24h in NSCLC cells.[3][4] |
Signaling Pathways
The anticancer effects of both CGA and CGS are orchestrated through the induction of reactive oxygen species (ROS), which triggers a cascade of events culminating in programmed cell death.
Condurango Glycoside A (CGA) Induced Apoptosis
CGA initiates apoptosis in cancer cells by generating ROS, which in turn upregulates the tumor suppressor protein p53.[1][2] This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, causing mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-3, a key executioner of apoptosis.[1][2]
Condurango Glycoside-Rich Components (CGS) Induced Apoptosis
Similar to CGA, CGS triggers apoptosis through the generation of ROS.[3][4] This leads to depolarization of the mitochondrial membrane potential and DNA damage, which causes cell cycle arrest.[3][4] These events converge on the activation of caspase-3, leading to apoptotic cell death.[3][4]
Experimental Protocols
The following are summaries of key experimental methodologies employed in the cited studies to evaluate the effects of Condurango glycosides.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Method:
-
Cancer cells are seeded in 96-well plates and treated with varying concentrations of CGA or CGS for specified time periods (e.g., 24h, 48h).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: Differentiates between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.
-
Method:
-
Cells are treated with CGA or CGS.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells.
-
The stained cells are analyzed by flow cytometry.
-
ROS Generation Assay (DCFDA Assay)
-
Principle: Measures intracellular reactive oxygen species levels.
-
Method:
-
Cells are treated with CGA or CGS.
-
Cells are then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
DCFDA is a non-fluorescent probe that is deacetylated by cellular esterases to a non-fluorescent compound which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or flow cytometer.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample.
-
Method:
-
Protein lysates are collected from treated and untreated cells.
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Condurango Glycoside C and Other Cardiac Glycosides in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Condurango glycoside C with other prominent cardiac glycosides—Digoxin, Ouabain, and Oleandrin—in the context of cancer therapy. The information presented is collated from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies.
Introduction to Cardiac Glycosides in Oncology
Cardiac glycosides, a class of naturally derived compounds, have a long history in treating cardiac conditions.[1] More recently, their potent anti-cancer properties have garnered significant interest.[1][2] These molecules primarily exert their effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3] This inhibition leads to a cascade of intracellular events that can selectively induce cell death in cancer cells.[2] This guide focuses on this compound and compares its anti-cancer profile with the more extensively studied cardiac glycosides: Digoxin, Ouabain, and Oleandrin.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for Condurango glycoside derivatives and other cardiac glycosides across various cancer cell lines.
Note on Condurango Glycoside Data: Data for pure this compound is limited in publicly available literature. The tables include data for Condurango glycoside-rich components (CGS) and its aglycone, Condurangogenin A, to provide the closest available comparison. IC50 values for CGS and Condurangogenin A were converted from µg/mL to µM for standardization, using the molecular weight of this compound (989.19 g/mol ) as an approximation for CGS.
Table 1: IC50 Values of Condurango Glycoside Derivatives
| Compound/Component | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | ~222 | 24 |
| Condurangogenin A | H460 (Non-small cell lung cancer) | 32.36 | 24 |
| Condurangogenin A | A549 (Non-small cell lung cancer) | > 38.42 (toxic) | 24 |
| Condurangogenin A | H522 (Non-small cell lung cancer) | > 39.43 (toxic) | 24 |
Table 2: Comparative IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines
| Glycoside | Cell Line | IC50 (nM) | Incubation Time (hours) |
| Digoxin | HeLa (Cervical cancer) | 28 | 48 |
| A549 (Non-small cell lung cancer) | - | - | |
| HCT116 (Colon cancer) | - | - | |
| SKOV-3 (Ovarian cancer) | 250 | - | |
| Raji (Burkitt's lymphoma) | - | - | |
| NAMALWA (Burkitt's lymphoma) | - | - | |
| Ouabain | A549 (Non-small cell lung cancer) | 25-50 | 24-72 |
| HeLa (Cervical cancer) | 50-100 | 24-72 | |
| HCT116 (Colon cancer) | 25-50 | 24-72 | |
| A375 (Melanoma) | - | - | |
| Oleandrin | A549 (Non-small cell lung cancer) | ~34.7 (0.02 µg/ml) | 24 |
| MDA-MB-231 (Breast cancer) | 72 | - | |
| A375 (Melanoma) | 47 | 48 |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action and Signaling Pathways
The primary mechanism for the anti-cancer activity of these cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. However, the downstream consequences and potential alternative pathways can differ.
Na+/K+-ATPase Inhibition and Downstream Signaling
Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This ionic imbalance triggers a variety of signaling cascades that can lead to apoptosis, cell cycle arrest, and inhibition of proliferation. Key pathways affected include:
-
Src/Ras/Raf/MEK/ERK Pathway: Activation of this pathway has been observed following treatment with Digoxin and Ouabain, and it can lead to autophagic cell death in some cancer types.[4]
-
PI3K/Akt Pathway: Digoxin has been shown to block the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[5]
-
STAT3 Pathway: Ouabain has demonstrated the ability to suppress the expression and phosphorylation of STAT3, a key transcription factor in cancer progression, potentially through a Na+/K+-ATPase-independent mechanism.[6]
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Induction of Apoptosis and Cell Cycle Arrest
A common outcome of cardiac glycoside treatment is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.
Table 3: Comparative Effects on Apoptosis and Cell Cycle
| Glycoside | Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| This compound (and derivatives) | H460 | Yes, ROS-mediated and caspase-3 dependent | G0/G1 and sub-G0/G1 arrest |
| Digoxin | Raji | Yes | G0/G1 arrest |
| NAMALWA | Yes | G2/M arrest | |
| A549 | Yes (mitochondria-mediated) | G0/G1 arrest | |
| Ouabain | A549 | Yes (16-28% at 50-100 nM for 24h) | - |
| HeLa | Yes (7.5-14% at 50-100 nM for 24h) | - | |
| HCT116 | Yes (13-18% at 50-100 nM for 24h) | - | |
| A375 | Yes | G2/M arrest | |
| Oleandrin | A549 | Yes | - |
| Gastric Cancer Cells | Yes | G0/G1 arrest |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of cardiac glycosides.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds and calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., H460, A549, HeLa, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (this compound, Digoxin, Ouabain, Oleandrin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the cardiac glycosides in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cardiac glycosides for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
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Conclusion
This compound and its related compounds demonstrate promising anti-cancer activity, primarily through the induction of ROS-mediated apoptosis and cell cycle arrest. When compared to other well-studied cardiac glycosides like Digoxin, Ouabain, and Oleandrin, it appears to operate through similar general mechanisms, including the disruption of ion homeostasis and modulation of key signaling pathways. However, the available data suggests that the potency of Condurango glycoside derivatives, particularly the aglycone Condurangogenin A, may be in the micromolar range, whereas Digoxin, Ouabain, and Oleandrin often exhibit efficacy at nanomolar concentrations.
It is important to note that these comparisons are drawn from a variety of studies with differing experimental setups. Direct, head-to-head comparative studies are necessary to definitively establish the relative potency and therapeutic potential of this compound. Future research should focus on isolating and testing pure this compound against a panel of cancer cell lines alongside other cardiac glycosides under standardized conditions to provide a more conclusive assessment of its standing as a potential cancer therapeutic.
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
A Comparative Guide to the Mechanism of Action of Condurango Glycoside C and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Condurango glycoside C with two widely used chemotherapeutic drugs, cisplatin (B142131) and paclitaxel (B517696). The information presented herein is based on available preclinical data and is intended to provide an objective overview to inform further research and drug development efforts.
Executive Summary
Condurango glycosides, natural compounds derived from the bark of the Marsdenia condurango vine, have demonstrated promising anti-cancer properties in preclinical studies. Their primary mechanism of action involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This guide cross-validates this mechanism by comparing it with the well-established apoptotic pathways induced by cisplatin and paclitaxel, highlighting both commonalities and distinguishing features.
Comparative Analysis of Cytotoxicity
| Compound | Cell Line | IC50 Value | Incubation Time | Citation |
| Condurango Glycoside-Rich Components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µL | 24 hours | [1] |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/mL | 24 hours | [2] |
| Homeopathic Condurango 6C | H460 (Non-small cell lung cancer) | 3.57 µL/100µL | 48 hours | [3] |
| Homeopathic Condurango 30C | H460 (Non-small cell lung cancer) | 2.43 µL/100µL | 48 hours | [3] |
| Cisplatin | T47D (Breast cancer) | ~80 nM | 24 hours | [4] |
| Cisplatin | MCF-7 (Breast cancer) | ~80 nM | 24 hours | [4] |
| Paclitaxel | A549 (Lung adenocarcinoma) | 10 µg/mL | 48 hours | [5] |
| Paclitaxel | PC9 (Non-small cell lung cancer) | 50-100 nM | Not Specified | [6] |
Mechanism of Action: A Comparative Overview
Condurango glycosides, cisplatin, and paclitaxel all ultimately lead to apoptosis, or programmed cell death, a desirable outcome in cancer therapy. However, the upstream signaling events that trigger this process differ significantly between these compounds.
This compound: ROS-Mediated Apoptosis
The primary mechanism of action for Condurango glycosides is the induction of oxidative stress through the generation of ROS.[7] This increase in intracellular ROS triggers a cascade of events leading to apoptosis.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. Novel action of paclitaxel against cancer cells: bystander effect mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Condurango Glycoside C vs. Traditional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety profiles is a paramount objective in oncological research. This guide provides a comparative assessment of the therapeutic index of Condurango glycoside C against established chemotherapeutic agents—doxorubicin (B1662922), cisplatin, and paclitaxel (B517696). The therapeutic index (TI), a ratio that compares the toxic dose of a drug to its therapeutic dose, serves as a critical indicator of a drug's safety margin. A higher TI suggests a more favorable safety profile. While comprehensive data for this compound remains emergent, this analysis synthesizes available preclinical data for related Condurango compounds and compares it with the well-documented profiles of traditional chemotherapeutics.
Executive Summary
Emerging research on Condurango glycosides suggests a promising avenue for cancer therapy, with evidence pointing towards a potentially favorable therapeutic index. In vitro studies indicate that Condurango glycoside-rich components exhibit cytotoxicity against cancer cells while showing minimal impact on normal cells.[1] The primary mechanism of action appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2][3] In contrast, traditional chemotherapeutics like doxorubicin, cisplatin, and paclitaxel, while effective, are known for their narrow therapeutic indices and significant side effects due to their non-specific cytotoxicity.
This guide presents a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling pathways to facilitate a comprehensive comparison.
Data Presentation: In Vitro Cytotoxicity and In Vivo Toxicity
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) in cancer and normal cell lines, as well as the median lethal dose (LD50) and median effective dose (ED50) from in vivo studies in mice. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources. The therapeutic index (TI) is calculated as LD50/ED50.
Table 1: In Vitro Cytotoxicity (IC50) of Condurango Glycosides and Traditional Chemotherapeutics
| Compound | Cancer Cell Line | IC50 | Normal Cell Line | IC50 | Selectivity Index (Normal IC50 / Cancer IC50) |
| Condurango Glycoside-Rich Components (CGS) | H460 (Lung) | 220 µg/mL[2] | WRL-68 (Liver), Mouse PBMCs | Minimal cytotoxicity observed[1] | Data not available |
| Doxorubicin | Data varies significantly by cell line | ~0.01 - 1 µM | Data varies significantly by cell line | Generally shows toxicity to healthy cells | Generally low |
| Cisplatin | Data varies significantly by cell line | ~1 - 10 µM | Data varies significantly by cell line | Generally shows toxicity to healthy cells | Generally low |
| Paclitaxel | Data varies significantly by cell line | ~0.002 - 0.05 µM | Data varies significantly by cell line | Generally shows toxicity to healthy cells | Generally low |
Table 2: In Vivo Therapeutic Index of Traditional Chemotherapeutics in Murine Models
| Compound | Mouse Model | LD50 | ED50 | Therapeutic Index (LD50/ED50) |
| Doxorubicin | Mice | 17 mg/kg (IV)[4] | Data not available in the same study | Data not available |
| Cisplatin | Mice | 13 mg/kg[5] | Data not available in the same study | Data not available |
| Paclitaxel (Taxol) | Nude mice with NCI-H460 xenografts | 19.5 mg/kg[6] | 12 mg/kg (effective dose)[6] | ~1.6 |
Note: Comprehensive in vivo efficacy and toxicity data for this compound, including LD50 and ED50 values, are not yet available in the public domain. The therapeutic index for paclitaxel is estimated from a study that provided both MTD (as a proxy for a toxic dose) and an effective dose.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vivo Efficacy Assessment: Tumor Xenograft Model
Xenograft models in immunocompromised mice are widely used to evaluate the anti-tumor efficacy of novel compounds.[11][12]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and control (e.g., vehicle or standard chemotherapeutic) via a specified route (e.g., intraperitoneal, intravenous) and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The ED50 can be determined as the dose that produces a 50% reduction in tumor growth.
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis via Oxidative Stress
The proposed mechanism of action for Condurango glycosides involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2][3][13] This leads to DNA damage and the activation of the p53 tumor suppressor pathway, culminating in programmed cell death.
References
- 1. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Assay for Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological study and efficacy of blank and paclitaxel-loaded lipid nanocapsules after i.v. administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Tumor growth inhibition Assay in vivo [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Condurango Glycosides in Preclinical Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information presented is based on preclinical data and should not be interpreted as medical advice.
The following guide provides a comparative summary of the existing preclinical research on Condurango glycosides, derived from the plant Marsdenia cundurango. In the absence of a formal meta-analysis on this topic, this document synthesizes data from various in vitro and in vivo studies to offer an objective overview of its potential anti-cancer properties and mechanisms of action.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of Condurango extracts and their glycoside-rich components have been evaluated across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
| Cancer Type | Cell Line | Compound | IC50 Value | Citation |
| Cervical Cancer | HeLa | Ethanolic Extract of Marsdenia cundurango | 459 µg/mL | [1] |
| Liver Cancer | HepG2 | Ethanolic Extract of Marsdenia cundurango | 477 µg/mL | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | Condurango Glycoside-rich Components (CGS) | 0.22 µg/mL (at 24h) | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Ethanolic Extract of Marsdenia cundurango | 0.35 µg/mL (at 48h) | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | H522 | Ethanolic Extract of Marsdenia cundurango | 0.25 µg/mL (at 48h) | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific extract or glycoside fraction used and the duration of exposure.
Experimental Protocols
The methodologies employed in the cited preclinical studies form the basis of our current understanding of Condurango glycosides. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity and Cell Viability Assays
-
Preparation of Plant Extract: The bark of Marsdenia cundurango is typically used to prepare an ethanolic extract. For some studies, this "mother tincture" is procured from commercial sources. The solvent (e.g., ethanol) is often evaporated before the extract is dissolved in a vehicle like DMSO for cell culture experiments.[1][4]
-
Cell Lines and Culture: A variety of human cancer cell lines have been used, including HeLa (cervical), HepG2 (liver), A549, H522, and H460 (non-small cell lung).[1][2][3] Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
MTT Assay: To determine cell viability, cancer cells are treated with varying concentrations of the Condurango extract or its glycosides for a specified period (e.g., 24, 48, or 72 hours). The MTT reagent is then added, which is converted by viable cells into a purple formazan (B1609692) product. The absorbance is measured spectrophotometrically to quantify the number of living cells.[1]
-
Trypan Blue Assay: This dye exclusion method is used to differentiate viable from non-viable cells. Dead cells, having lost membrane integrity, take up the blue dye.[1]
-
Crystal Violet Assay: This assay also measures cell viability by staining the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells.[1]
Apoptosis Detection Assays
-
Annexin V-FITC/PI Staining: This is a common flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells.[2]
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of DNA into smaller fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.[2]
-
Caspase-3 Activation: The activation of effector caspases like caspase-3 is a key event in the apoptotic cascade. Its expression and activity can be measured by methods such as Western blotting or specific activity assays.[2][3]
-
Mitochondrial Membrane Potential (MMP) Assay: Depolarization of the mitochondrial membrane is an early event in the intrinsic pathway of apoptosis. This can be assessed using fluorescent dyes that accumulate in healthy mitochondria.[2][3]
In Vivo Studies
-
Animal Models: Studies have utilized rat models where lung cancer was induced by carcinogens like benzo[a]pyrene (B130552) (BaP).[2]
-
Treatment and Analysis: Following cancer induction, animals are treated with Condurango glycoside-rich components. The anti-cancer effects are evaluated through histological analysis of lung tissue and molecular analysis of apoptotic markers.[2]
Visualizations
Signaling Pathways
The anti-cancer effects of Condurango glycosides, particularly in inducing apoptosis, are believed to be mediated through specific signaling pathways. The diagram below illustrates a proposed mechanism based on available preclinical data.
Caption: Proposed apoptotic signaling pathway of Condurango glycosides.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro anti-cancer effects of Condurango glycosides.
Caption: General experimental workflow for in vitro studies.
Concluding Remarks
The available preclinical evidence suggests that Condurango glycosides exhibit anti-cancer properties in vitro and in vivo. The primary mechanism of action appears to be the induction of apoptosis through ROS-mediated pathways, leading to DNA damage, cell cycle arrest, and activation of the caspase cascade.[2][5][6] Notably, some studies indicate a degree of selectivity, with Condurango extracts showing more pronounced effects on cancer cells compared to normal cells.[3]
However, it is crucial to acknowledge the limitations of the current body of research. The majority of studies have been conducted on a limited number of cancer cell lines, and there is a conspicuous absence of clinical trial data. Furthermore, the synergistic effects observed when combined with other plant extracts suggest that the therapeutic potential may be enhanced in combination therapies.[1] Future research should focus on isolating and characterizing specific active glycosides, elucidating their mechanisms of action in a wider range of cancer models, and ultimately, progressing to well-designed clinical trials to ascertain their safety and efficacy in human patients.
References
- 1. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro -CELLMED | Korea Science [koreascience.or.kr]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Condurango Glycoside C and Novel Targeted Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Condurango glycoside C against a leading novel targeted therapy, the BCL-2 inhibitor Venetoclax (B612062). The focus is on the induction of apoptosis, a critical mechanism in cancer therapy. Evasion of apoptosis is a hallmark of cancer, and developing therapeutics that can effectively trigger this programmed cell death pathway is a key strategy in oncology.[1][2] This comparison is based on publicly available preclinical data to highlight differences in mechanism, efficacy, and target pathways.
Introduction to Apoptosis-Inducing Agents
Condurango Glycosides: Derived from the bark of the Marsdenia cundurango vine, Condurango glycosides are natural compounds that have demonstrated anti-cancer properties.[3][4] Their mechanism is primarily linked to the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which subsequently triggers both intrinsic and extrinsic apoptotic pathways.[3][5][6][7] Specifically, Condurango glycoside-rich components have been shown to cause DNA damage, lead to cell cycle arrest, and activate caspase-3, a key executioner in the apoptotic cascade.[5][8]
Novel Targeted Therapies: In contrast to broad-acting natural compounds, novel targeted therapies are designed to interact with specific molecular targets involved in cancer cell survival. One of the most successful classes of these drugs is the BH3 mimetics, which target the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins.[9][10] Venetoclax is a potent and selective oral inhibitor of BCL-2 and is approved for treating various hematological malignancies.[8][9] By directly inhibiting BCL-2, Venetoclax releases pro-apoptotic proteins, leading to the initiation of the mitochondrial apoptosis pathway.[8][11]
Mechanism of Action: A Tale of Two Pathways
While both Condurango glycosides and Venetoclax converge on the activation of apoptosis, their initiating mechanisms differ significantly.
This compound (Proposed Mechanism): The action of Condurango glycosides begins with the generation of intracellular ROS. This surge in oxidative stress acts as a primary trigger, initiating apoptosis through two distinct routes:
-
Intrinsic (Mitochondrial) Pathway: ROS induces DNA damage, which upregulates the p53 tumor suppressor protein.[6][12] This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspase-3.[6][12]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that Condurango extracts can also upregulate the Fas receptor (FasR), a key component of the extrinsic pathway, which directly activates downstream caspases.[3][7]
Venetoclax (Mechanism): As a highly specific BH3 mimetic, Venetoclax directly targets the anti-apoptotic protein BCL-2.[8] In many cancer cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BAX and BAK, preventing them from initiating apoptosis. Venetoclax binds to BCL-2, displacing these pro-apoptotic proteins.[10][11] The freed BAX and BAK can then oligomerize at the mitochondrial membrane, leading to MOMP, cytochrome c release, and subsequent apoptosis.[8][11]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Condurango glycoside components and Venetoclax in various cancer cell lines. A lower IC50 value indicates greater potency.
Disclaimer: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison. Experimental conditions, such as cell passage number, reagent sources, and specific assay protocols, may vary between studies, influencing the reported IC50 values.
Table 1: In Vitro Efficacy of Condurango Glycoside Components
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Condurango Glycoside-Rich Components (CGS) | H460 | Non-Small Cell Lung Cancer | 0.22 µg/mL | 24 hours[6][13][14] |
| Condurangogenin A (ConA) | H460 | Non-Small Cell Lung Cancer | 32 µg/mL | 24 hours[6] |
Table 2: In Vitro Efficacy of Venetoclax
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Venetoclax | OCI-AML2 | Acute Myeloid Leukemia | 1.1 nM | [15] |
| Venetoclax | HL-60 | Acute Myeloid Leukemia | 4.0 nM | [15] |
| Venetoclax | MOLM-14 | Acute Myeloid Leukemia | 52.5 nM | [15] |
| Venetoclax | THP-1 | Acute Myeloid Leukemia | 1.1 µM (Resistant) | [15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., H460, HL-60) are seeded into 96-well flat-bottom microtiter plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.[16]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Venetoclax) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
MTT Addition: Following incubation, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.[2]
-
Formazan (B1609692) Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble purple formazan crystals.[2][17]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[2]
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Tumor Xenograft Model
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a compound to inhibit tumor growth in vivo.
Methodology:
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel® to support tumor formation.[18]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor cells.[19]
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of each mouse.[19][20]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Treatment Administration: The test compound (e.g., Condurango glycosides) or vehicle is administered to the mice according to a predetermined schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated with the formula: (Length x Width²)/2.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumor growth inhibition (TGI) is calculated to determine the compound's efficacy.
Conclusion
This guide provides a comparative overview of this compound and the novel targeted therapy Venetoclax.
-
This compound acts as a broad-spectrum apoptosis inducer, primarily through the generation of ROS, which activates both intrinsic and extrinsic cell death pathways. Its multi-targeted nature may be beneficial in overcoming certain types of resistance but can also present challenges in defining a precise pharmacological profile.
-
Venetoclax represents a highly specific, mechanism-driven therapeutic. It directly targets BCL-2, a key survival protein in many cancers, offering high potency in sensitive cell lines. Its targeted nature allows for a more predictable response in patients with the appropriate molecular markers.
For drug development professionals, the choice between pursuing a natural product-derived compound versus a highly targeted synthetic molecule involves a trade-off between a multi-pathway mechanism and target specificity. The data presented here, based on available preclinical studies, serves as a foundational guide for researchers exploring novel strategies to induce apoptosis in cancer cells. Further head-to-head studies under identical experimental conditions are necessary for a definitive comparison of potency and efficacy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 7. TRAIL on Trial: Preclinical advances for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 10. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The TRAIL in the Treatment of Human Cancer: An Update on Clinical Trials [frontiersin.org]
- 13. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. LLC cells tumor xenograft model [protocols.io]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of Condurango Glycoside C
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Condurango glycoside C are paramount to ensuring a secure laboratory environment and regulatory compliance. Given the pharmacological activity of glycosides, it is crucial to treat this compound as a potentially cytotoxic and hazardous compound. This guide provides a comprehensive, step-by-step procedure for its proper disposal.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is essential to conduct a thorough risk assessment and ensure all personnel are trained in handling potentially hazardous substances. The appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Handling Precautions
| Item | Specification | Purpose |
| Gloves | Double-layered nitrile gloves | To prevent dermal absorption. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and aerosols. |
| Lab Coat | A disposable, back-closing gown | To prevent contamination of personal clothing. |
| Respiratory Protection | A fitted N95 respirator or higher | To be used when handling the powder form to prevent inhalation. |
| Work Area | A certified chemical fume hood | To contain any airborne particles or vapors. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. All cytotoxic waste must be segregated from general laboratory waste.[1][2]
-
Segregation of Waste:
-
Disposal of Pure Compound:
-
Carefully transfer any remaining solid this compound into the designated cytotoxic waste container.
-
Avoid creating dust. If working with a powder, moisten it slightly with a suitable solvent (e.g., ethanol) to minimize aerosolization.
-
-
Disposal of Contaminated Labware:
-
All disposable items that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be placed in the cytotoxic waste container.[4]
-
Reusable glassware should be decontaminated by soaking in a validated decontamination solution (e.g., a high-pH solution or a solution of sodium hypochlorite, followed by thorough rinsing). The initial rinse should be treated as cytotoxic liquid waste.
-
-
Disposal of Contaminated Solutions:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an absorbent material from a cytotoxic spill kit.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the cytotoxic waste container.
-
Decontaminate the spill area according to your institution's established procedures.
-
-
Final Packaging and Labeling:
-
Once the cytotoxic waste container is full (do not overfill), securely seal it.
-
The container must be clearly labeled with "Cytotoxic Waste" and any other information required by your institution and local regulations.[5]
-
-
Arranging for Pickup and Disposal:
-
Store the sealed cytotoxic waste container in a secure, designated area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal, which is typically done through incineration.[2][3]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations based on best practices for handling cytotoxic and pharmacologically active compounds. Always consult your institution's specific safety protocols and local and federal regulations for hazardous waste disposal. If a Safety Data Sheet (SDS) is available for this compound, its specific instructions should be followed.
References
Personal protective equipment for handling Condurango glycoside C
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Condurango glycoside C. Given the compound's known cytotoxic properties and potential for inducing DNA damage, it is imperative to handle it with the utmost care in a controlled laboratory setting. The following procedures are based on best practices for managing cytotoxic and hazardous research chemicals of unknown potency.
Quantitative Data Summary
Specific occupational exposure limits and detailed toxicological data for this compound are not well-established. Therefore, it must be handled as a potent cytotoxic compound. The following table summarizes key safety-related information.
| Parameter | Value / Information | Source / Justification |
| Chemical Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Known Biological Effects | Cytotoxic, induces apoptosis and DNA damage in cancer cells. | Inferred from various research articles on Condurango glycosides. |
| Occupational Exposure Limits (OELs) | Not established. Handle as a highly potent compound. | General precaution for research chemicals with limited safety data. |
| Physical Form | Typically a solid or powder. | Based on common characteristics of isolated natural glycosides. |
| Storage Temperature | 2-8°C is recommended for similar glycoside compounds to ensure stability. | General guidance for storing biological research compounds. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Double gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of chemotherapy-rated or other chemical-resistant gloves as the outer layer.[1][2][3][4] Gloves must be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Lab Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory. This should be worn over personal clothing and be appropriately sized to ensure full coverage.[2][4][5]
-
Footwear: Fully enclosed, chemical-resistant footwear must be worn. Disposable shoe covers should be used in areas where the compound is handled.[1][4]
-
-
Respiratory Protection:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[5]
-
If there is a potential for aerosolization and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[6]
-
Operational and Disposal Plans
A. Engineering Controls and Designated Areas:
-
Designated Work Area: All work with this compound must be performed in a designated and clearly labeled area to restrict access.[6]
-
Ventilation: A certified chemical fume hood or a Class II Biological Safety Cabinet must be used for all weighing, reconstitution, and other manipulations of the compound.[5][7]
-
Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills. This pad should be disposed of as cytotoxic waste after each procedure.[8]
B. Handling and Experimental Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and that all required materials and waste containers are within the containment area (fume hood).
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat within the fume hood. Use anti-static techniques to prevent dispersal of the powder.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the vial securely and mix gently.
-
Post-Handling: After completing the work, wipe down all surfaces within the fume hood with an appropriate deactivating solution (if known) or a cleaning agent, followed by water. Dispose of all cleaning materials as cytotoxic waste.
-
De-gowning: Remove PPE in the correct order (outer gloves, gown, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
C. Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: If the spill is small and manageable, contain it with absorbent pads from a cytotoxic spill kit.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Work from the outer edge of the spill towards the center.
-
Dispose: All materials used for spill cleanup must be placed in a designated cytotoxic waste container.[9]
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
D. Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes pipette tips, vials, gloves, gowns, absorbent pads, and any contaminated cleaning materials.[8][10]
-
Solid Waste:
-
Sharps (needles, scalpels) must be disposed of in a puncture-resistant, clearly labeled cytotoxic sharps container.[9][10]
-
Non-sharp solid waste should be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container (often color-coded, e.g., purple or yellow with a cytotoxic symbol).
-
-
Liquid Waste:
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[10][12]
Workflow and Logical Relationship Diagrams
Caption: Workflow for safely handling this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. qualia-bio.com [qualia-bio.com]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
